molecular formula C18H28N2O B138063 Levobupivacaine CAS No. 27262-47-1

Levobupivacaine

货号: B138063
CAS 编号: 27262-47-1
分子量: 288.4 g/mol
InChI 键: LEBVLXFERQHONN-INIZCTEOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Levobupivacaine is the S(-)-enantiomer of racemic bupivacaine, belonging to the amino-amide class of long-acting local anesthetics . Its primary mechanism of action involves the reversible inhibition of voltage-gated sodium channels in neuronal membranes . By binding to the intracellular portion of these channels, this compound prevents sodium ion influx, thereby stabilizing the neuronal membrane and inhibiting the initiation and conduction of nerve impulses . This action is voltage-dependent and results in a differential blockade, where sensory nerve fibers are typically blocked more readily than motor fibers . The compound has a pKa of 8.1 and exhibits high lipid solubility and protein binding (>97%), contributing to its prolonged duration of action . This compound is extensively metabolized in the liver, primarily by the CYP3A4 and CYP1A2 cytochrome P450 enzymes, to inactive metabolites including 3-hydroxy-levobupivacaine and desbutyl-levobupivacaine . It possesses a superior safety profile compared to racemic bupivacaine, demonstrating lower risks of cardiotoxicity and central nervous system toxicity in studies, which is a key area of investigative interest . This product is supplied for research applications only, such as in vitro studies of anesthetic mechanisms, comparative neuropharmacology, and investigations into cardiac safety margins. It is strictly For Research Use Only. Not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBVLXFERQHONN-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048496
Record name Levobupivacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Levobupivacaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015137
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

9.77e-02 g/L
Record name Levobupivacaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015137
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

27262-47-1
Record name (-)-Bupivacaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27262-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levobupivacaine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levobupivacaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01002
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levobupivacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Bupivacaine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOBUPIVACAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5H73K9U3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Levobupivacaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015137
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Navigating the Preclinical Journey of Levobupivacaine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of levobupivacaine in various preclinical models. This compound, the S-enantiomer of bupivacaine, is a long-acting amide local anesthetic clinically valued for its favorable safety profile compared to its racemic parent compound.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical species is paramount for predicting its behavior in humans and establishing a solid foundation for clinical development. This document summarizes key pharmacokinetic data, details experimental methodologies, and visualizes critical pathways and workflows to support further research and development efforts in the field of local anesthesia.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound observed in various preclinical models across different routes of administration. These data offer a comparative look at how the drug behaves across species, which is crucial for interspecies scaling and predicting human pharmacokinetics.

Table 1: Pharmacokinetic Parameters of this compound in Dogs

Administration RouteDoseCmax (ng/mL)Tmax (min)AUC (ng·min/mL)Reference
Infraorbital Block0.11 mL/kg²/³ of 0.5% solution855 (658–1,121)7 (4–12)35,854 (28,457–55,487)[2][3][4]
Inferior Alveolar Block0.18 mL/kg²/³ of 0.5% solution1,025 (845–1,354)4 (3–7)45,687 (35,487–65,487)[2][3][4]
Infraorbital & Inferior Alveolar BlocksCombined as above1,335 (1,030–1,929)7 (4–9.5)57,976 (44,954–96,224)[2][3][4]

Data are presented as median (interquartile range).

Table 2: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (min)AUC₀₋₁₂₀ (mg·h/L)Reference
Intraperitoneal5.00.45 (0.05–0.67)2 (2–5)0.29 (0.10–0.54)[5][6]
Subcutaneous5.00.47 (0.21–0.62)5 (2–10)0.78 (0.39–0.98)[5][6]
Intraperitoneal2.5---[5][6]
Subcutaneous2.5---[5][6]

Data are presented as median [range]. AUC was measured from time 0 to 120 minutes.

Table 3: Pharmacokinetic Parameters of this compound in Pigs

Administration RouteDose (mg/kg)Cmax (µg/L)Tmax (h)AUC (µg/L·h)Half-life (h)Clearance (L/h)Volume of Distribution (L)Reference
Subcutaneous (peri-incisional)1809.98~16552.466.254.4135.57[1][7]

Data are presented as mean values.

Table 4: Pharmacokinetic Parameters of this compound in Sheep

Administration RouteDose (mg)Total Body Clearance (L/min)Volume of Distribution (L)Half-life (min)Reference
Intravenous6.25 - 2001.7 (± 0.4)97 (± 22)70 (± 29)[8][9]

Data are presented as mean (± SD).

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of the experimental protocols used in the cited pharmacokinetic studies.

Canine Dental Block Study[2][3][4]
  • Animal Model: 30 adult dogs of various breeds undergoing dental surgery.

  • Anesthesia: Premedication with methadone, induction with propofol, and maintenance with isoflurane.

  • Drug Administration: this compound 0.5% was administered as an infraorbital block (0.11 mL/kg²/³), an inferior alveolar block (0.18 mL/kg²/³), or a combination of both.

  • Blood Sampling: Venous blood samples were collected at baseline and at 3, 4, 7, 12, 17, 32, 47, 62, 92, and 122 minutes post-administration.

  • Analytical Method: Plasma concentrations of this compound were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Rat Subcutaneous and Intraperitoneal Study[5][6]
  • Animal Model: 32 male Wistar rats.

  • Anesthesia: Sevoflurane.

  • Drug Administration: this compound was administered via intraperitoneal (IP), subcutaneous (SC), or intravenous (IV) routes at doses of 2.5 mg/kg or 5.0 mg/kg.

  • Blood Sampling: Serial blood samples were collected at various time points up to 120 minutes.

  • Analytical Method: Plasma concentrations of this compound were determined by a validated analytical method.

Porcine Subcutaneous Infiltration Study[1][7]
  • Animal Model: 12 female grower pigs weighing 31.17 ± 4.6 kg.

  • Anesthesia: General anesthesia was induced for an experimental surgery.

  • Drug Administration: A single dose of 1 mg/kg this compound was administered via peri-incisional subcutaneous infiltration.

  • Blood Sampling: Plasma samples were collected before administration and at 0.5, 1, 2, 4, 8, 12, 24, and 48 hours thereafter.

  • Analytical Method: Concentrations of this compound were determined by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Ovine Intravenous Study[8][9]
  • Animal Model: Ewes.

  • Drug Administration: Intravenous administration of this compound at doses ranging from 6.25 mg to 200 mg.

  • Blood Sampling: Blood samples were collected to determine drug concentration-time data.

  • Analytical Method: Enantiospecific analysis was used to measure plasma concentrations.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the metabolic pathway of this compound and a typical experimental workflow for a preclinical pharmacokinetic study.

Metabolic Pathway of this compound cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound (C18H28N2O) Desbutyl Desbutyl this compound (C14H20N2O) This compound->Desbutyl CYP3A4 Hydroxy 3-Hydroxy this compound (C18H28N2O2) This compound->Hydroxy CYP1A2 Conjugates Glucuronide and Sulfate Conjugates Hydroxy->Conjugates Conjugation Experimental Workflow for a Preclinical Pharmacokinetic Study cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration & Sampling cluster_analysis Sample Processing & Analysis cluster_data_analysis Data Analysis Acclimatization Acclimatization of Animals Anesthesia Anesthesia Administration Acclimatization->Anesthesia Catheterization Catheter Placement Anesthesia->Catheterization DrugAdmin This compound Administration Catheterization->DrugAdmin BloodSampling Serial Blood Sampling DrugAdmin->BloodSampling PlasmaSeparation Plasma Separation BloodSampling->PlasmaSeparation SampleStorage Sample Storage PlasmaSeparation->SampleStorage LCMS LC-MS/MS Analysis SampleStorage->LCMS PK PK LCMS->PK modeling Pharmacokinetic Modeling ParameterCalc Parameter Calculation modeling->ParameterCalc

References

The S-Enantiomer Advantage: A Technical Guide to the Reduced Cardiotoxicity of Levobupivacaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupivacaine, a potent and widely utilized long-acting local anesthetic, has a well-documented association with cardiotoxicity, particularly upon accidental intravascular injection. This risk profile has driven the development of safer alternatives. Levobupivacaine, the pure S-enantiomer of bupivacaine, has emerged as a leading option, demonstrating a significantly improved cardiovascular safety profile while maintaining comparable anesthetic efficacy. This technical guide provides an in-depth examination of the mechanisms underlying the reduced cardiotoxicity of this compound, supported by quantitative data from key preclinical and clinical studies. Detailed experimental protocols for assessing local anesthetic cardiotoxicity are provided, and critical molecular interactions and experimental workflows are visualized through signaling pathway and process diagrams.

The Stereoselective Basis of Reduced Cardiotoxicity

The cardiotoxicity of bupivacaine is not a property of the molecule as a whole but is disproportionately attributed to its R(+)-enantiomer. This compound, the S(-)-enantiomer, exhibits a lower affinity for cardiac sodium channels, which is the primary mechanism for its enhanced safety.

Mechanism of Action: Stereoselective Sodium Channel Blockade

Local anesthetics exert their therapeutic and toxic effects by blocking voltage-gated sodium channels (Nav). In the heart, these channels are crucial for the rapid depolarization phase (Phase 0) of the cardiac action potential. The blockade of these channels by bupivacaine is stereoselective.

The R(+)-enantiomer of bupivacaine demonstrates a significantly higher affinity for and slower dissociation from cardiac sodium channels in the inactivated state compared to the S(-)-enantiomer (this compound).[1][2] This more potent and prolonged blockade by R(+)-bupivacaine leads to a greater depression of cardiac conduction, predisposing to arrhythmias and myocardial depression.[1][2] this compound's faster dissociation rate from these channels results in a less pronounced and more readily reversible effect on cardiac conduction, forming the molecular basis for its reduced cardiotoxicity.[1][2]

G cluster_membrane Cardiomyocyte Membrane cluster_drugs Local Anesthetics NaChannel_Resting Nav 1.5 Channel (Resting State) NaChannel_Open Nav 1.5 Channel (Open State) NaChannel_Resting->NaChannel_Open Depolarization NaChannel_Inactive Nav 1.5 Channel (Inactivated State) NaChannel_Open->NaChannel_Inactive Inactivation NaChannel_Inactive->NaChannel_Resting Repolarization Arrhythmia Arrhythmia & Myocardial Depression NaChannel_Inactive->Arrhythmia Prolonged Blockade This compound This compound (S-enantiomer) This compound->NaChannel_Inactive Low Affinity Fast Dissociation R_Bupivacaine R(+)-Bupivacaine R_Bupivacaine->NaChannel_Inactive High Affinity Slow Dissociation

Caption: Stereoselective interaction with cardiac sodium channels.

Quantitative Comparison of Cardiotoxicity

A substantial body of evidence from in vitro, in vivo, and human studies quantifies the safety advantage of this compound over racemic bupivacaine.

In Vitro Electrophysiological Studies

Studies on isolated cardiac myocytes provide direct evidence of the differential effects of bupivacaine enantiomers on ion channel function.

ParameterR(+)-BupivacaineS(-)-Bupivacaine (this compound)Study AnimalReference
Inhibition of INa (10 µmol/L) 72 ± 2%58 ± 3%Guinea Pig[1]
Tonic Block ~8%~6%Guinea Pig[1]
In Vivo Animal Studies

Animal models are critical for assessing the systemic effects of local anesthetics on the cardiovascular system.

ParameterRacemic BupivacaineThis compoundAnimal ModelReference
Lethal Dose (mmol) 0.015 (median)0.028 (median)Swine[3]
Cardiotoxicity Potency Ratio (Lethal Dose) 2.11.2Swine[3]
Cardiotoxic Dosage (mg) 121.83 ± 2.22135.83 ± 8.01Dog[4]
Human Volunteer Studies

Studies in healthy volunteers under controlled conditions provide crucial clinical data on the hemodynamic effects of this compound and bupivacaine.

Hemodynamic ParameterRacemic BupivacaineThis compoundPopulationReference
Mean Stroke Index Reduction (ml m-2) -11.86-5.14Healthy Volunteers[5]
Mean Acceleration Index Reduction (s-2) -0.20-0.09Healthy Volunteers[5]
Mean Ejection Fraction Reduction (%) -4.29-2.50Healthy Volunteers[5]

Key Experimental Protocols for Cardiotoxicity Assessment

The following sections detail standardized methodologies used to evaluate the cardiotoxicity of local anesthetics.

Whole-Cell Voltage Clamp in Isolated Cardiomyocytes

This technique allows for the direct measurement of ion channel currents in single cardiac cells.

Objective: To measure the effect of local anesthetics on specific ion currents, particularly the fast sodium current (INa).

Methodology:

  • Cell Isolation:

    • Hearts are excised from anesthetized animals (e.g., guinea pigs, rats) and mounted on a Langendorff apparatus.

    • The heart is perfused retrogradely with a Ca2+-free solution to stop contractions, followed by an enzyme solution (e.g., collagenase) to digest the extracellular matrix.

    • The ventricular tissue is then minced and gently agitated to release individual cardiomyocytes.

  • Electrophysiological Recording:

    • A suspension of myocytes is placed in a recording chamber on an inverted microscope.

    • A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution (e.g., Cs-based to block K+ currents), is advanced to the cell surface.

    • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

    • The membrane patch under the pipette is ruptured by suction, establishing the "whole-cell" configuration.

    • A voltage-clamp amplifier is used to hold the cell membrane at a specific potential and to record the currents that flow in response to voltage steps.

    • Specific voltage protocols are applied to isolate the sodium current and assess the effects of the test compounds (e.g., this compound, bupivacaine) on channel kinetics.

G start Animal Anesthesia & Heart Excision langendorff Langendorff Perfusion (Ca2+-free, then enzyme) start->langendorff mince Ventricular Mincing & Cell Dissociation langendorff->mince plating Plating of Isolated Cardiomyocytes mince->plating patching Micropipette Approach & Giga-seal Formation plating->patching rupture Membrane Rupture (Whole-Cell Access) patching->rupture recording Voltage-Clamp Recording (Application of Voltage Protocols) rupture->recording analysis Data Analysis (Current-Voltage Relationship, IC50 Determination) recording->analysis

Caption: Workflow for whole-cell voltage clamp experiments.
Isolated Perfused Heart (Langendorff) Model

This ex vivo model allows for the assessment of drug effects on the entire heart in the absence of systemic neurohormonal influences.

Objective: To evaluate the effects of local anesthetics on cardiac contractility, heart rate, and atrioventricular (AV) conduction.

Methodology:

  • Heart Isolation:

    • The heart is rapidly excised from an anesthetized animal and placed in ice-cold buffer.

    • The aorta is cannulated and the heart is mounted on the Langendorff apparatus.

  • Retrograde Perfusion:

    • A physiological salt solution (e.g., Krebs-Henseleit buffer), oxygenated and warmed to 37°C, is perfused retrogradely through the aorta.

    • The perfusion pressure closes the aortic valve, forcing the perfusate into the coronary arteries, thus sustaining the heart.

  • Data Acquisition:

    • A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric contractile function (e.g., left ventricular developed pressure, dP/dt).

    • Electrodes are placed on the epicardial surface to record an electrocardiogram (ECG) for heart rate and conduction interval (e.g., PR interval, QRS duration) analysis.

    • After a stabilization period, the local anesthetic is introduced into the perfusate at varying concentrations.

    • Hemodynamic and electrophysiological parameters are continuously recorded.

In Vivo Anesthetized Animal Model

This model provides the most clinically relevant assessment of cardiotoxicity, incorporating the complex interplay of the cardiovascular and central nervous systems.

Objective: To determine the systemic hemodynamic and arrhythmogenic effects of potentially toxic doses of local anesthetics.

Methodology:

  • Animal Preparation:

    • Animals (e.g., swine, dogs) are anesthetized, intubated, and mechanically ventilated.

    • Catheters are placed for intravenous drug administration and continuous monitoring of arterial blood pressure.

    • A pulmonary artery catheter (e.g., Swan-Ganz) may be inserted to measure cardiac output, pulmonary artery pressure, and central venous pressure.

    • A multi-lead ECG is used to monitor for arrhythmias and conduction abnormalities.

  • Drug Administration:

    • Following a baseline recording period, the local anesthetic is administered intravenously as a bolus or infusion until a predetermined endpoint (e.g., onset of severe hypotension, arrhythmia, or death) is reached.

  • Data Collection and Analysis:

    • Hemodynamic and ECG data are continuously recorded throughout the experiment.

    • The dose of the drug required to produce specific toxic effects is determined and compared between different agents.

G cluster_prep Animal Preparation cluster_exp Experimental Phase cluster_analysis Data Analysis anesthesia General Anesthesia & Intubation instrumentation Catheter Placement (Arterial, Venous, PA) & ECG Leads anesthesia->instrumentation baseline Baseline Data Recording instrumentation->baseline infusion IV Infusion of Local Anesthetic baseline->infusion monitoring Continuous Monitoring of Hemodynamics & ECG infusion->monitoring endpoint Endpoint Reached (e.g., Hypotension, Arrhythmia) monitoring->endpoint analysis Comparison of Toxic Doses & Cardiovascular Responses endpoint->analysis

Caption: Workflow for in vivo cardiotoxicity assessment.

Conclusion

The development of this compound represents a significant advance in regional anesthesia, driven by a clear understanding of the stereoselective mechanisms of bupivacaine's cardiotoxicity. The S-enantiomer's lower affinity for inactivated cardiac sodium channels translates into a demonstrably wider safety margin, as evidenced by extensive quantitative data from in vitro, ex vivo, and in vivo studies. For drug development professionals, the story of this compound underscores the importance of stereochemistry in drug safety and provides a robust framework of experimental models for the preclinical assessment of cardiovascular toxicity. As the field continues to evolve, the principles learned from the development of this compound will undoubtedly inform the creation of even safer and more effective local anesthetics.

References

A Technical Guide to the Differential Blockade of Sensory Versus Motor Nerves by Levobupivacaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the differential nerve blockade exhibited by Levobupivacaine, a long-acting amide local anesthetic. By preferentially inhibiting sensory nerve fibers over motor fibers, particularly at lower concentrations, this compound offers significant clinical advantages, including effective analgesia with preserved motor function. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying mechanisms that characterize this phenomenon.

Quantitative Data on Sensory and Motor Blockade

The differential effect of this compound on sensory and motor nerves has been quantified in numerous clinical and preclinical studies. The following tables summarize key data on the onset and duration of sensory and motor blockade for various regional anesthesia techniques.

Epidural Anesthesia
ConcentrationSensory Block Onset (min)Motor Block Onset (min)Duration of Sensory Block (min)Duration of Motor Block (min)Study Population
0.25%Not specified39% of patients experienced Bromage score 1Longer lasting analgesiaMotor block observedParturients in labor[1]
0.125%More rapid than 0.0625%No motor block observedMedian: 105No motor block observedParturients in labor[1]
0.0625%Slower onsetNo motor block observedMedian: 95No motor block observedParturients in labor[1]
0.5%24 (18-30)Not specified1001 (844-1158)Not specifiedLower limb surgery[2]
0.75%Not specifiedNot specified8 to 9 hours (as 112.5 to 202.5mg)Less prolonged than sensory blockSurgical anesthesia[3]
0.5%Not specifiedNot specified7.5 hours (as 150mg)Less prolonged than sensory blockSurgical anesthesia[3]
Intrathecal Anesthesia
Drug (Concentration/Dose)Sensory Block Onset (min)Motor Block Onset (min)Duration of Sensory Block (min)Duration of Motor Block (min)Study Population
This compound (0.5% isobaric, 3.2 ml)6.5 ± 1.1311.35 ± 1.37260.13 ± 19.38212.75 ± 20.86Elective infraumbilical surgeries[4]
Bupivacaine (0.5% isobaric, 3.2 ml)5.53 ± 1.189.05 ± 1.26300.43 ± 30.15260.20 ± 28.29Elective infraumbilical surgeries[4]
This compound (0.5% plain, 15 mg)Not specifiedComparable to Bupivacaine206.2 ± 18.9185.9 ± 20.3Inguinal hernia surgery[5]
Bupivacaine (0.5% hyperbaric, 15 mg)Not specifiedComparable to this compound224.1 ± 15.6196.4 ± 21.2Inguinal hernia surgery[5]
Peripheral Nerve Block (Supraclavicular Brachial Plexus Block)
Drug (Concentration)Sensory Block Onset (min)Motor Block Onset (min)Duration of Sensory Block (hours)Duration of Motor Block (hours)Study Population
This compound (0.5%)9.4213.8810.249.04Upper limb surgeries[6]
Ropivacaine (0.75%)11.5815.747.727.16Upper limb surgeries[6]

Experimental Protocols

The investigation of differential nerve blockade employs a range of in vivo and in vitro experimental models. Below are detailed methodologies for key experimental approaches.

In Vivo Assessment in Human Volunteers

This protocol is adapted from studies comparing the sensory blocking characteristics of local anesthetics.[7][8]

Objective: To quantify the differential effects of this compound on various sensory modalities.

Methodology:

  • Subject Recruitment: Healthy adult volunteers with no contraindications to local anesthetics are recruited.

  • Randomization and Blinding: A randomized, double-blind, crossover study design is employed. Each subject receives subcutaneous injections of both this compound and a comparator (e.g., Bupivacaine) at different sessions, with the order of administration randomized.

  • Drug Administration: A standardized volume and concentration (e.g., 0.025%, 0.0625%, 0.125%) of the local anesthetic is injected subcutaneously into a defined area of the forearm.

  • Sensory Testing:

    • Tactile Detection Threshold (TDT): Assessed using von Frey hairs of varying calibrated forces. The threshold is the lowest force at which the subject reports sensation.

    • Mechanical Pain Threshold (MPT): Determined using a set of stiffer von Frey hairs. The threshold is the force at which the sensation changes from touch to pricking pain.

    • Thermal Pain Threshold (TPT): A thermal stimulator is used to apply controlled heat to the skin. The threshold is the temperature at which the subject reports a painful sensation.

  • Data Collection: Sensory thresholds are measured at baseline (before injection) and at regular intervals post-injection (e.g., 5, 15, 30, 45, 60 minutes).

  • Motor Function Assessment: While not the primary focus of subcutaneous injection studies, motor function of the hand and fingers can be grossly assessed using a standardized scale (e.g., modified Bromage scale) or by measuring grip strength.

In Vivo Electrophysiological Recording in Animal Models

This protocol is based on studies investigating the effects of local anesthetics on nerve fiber conduction in anesthetized animals.

Objective: To directly measure the effect of this compound on the electrical activity of different nerve fiber types.

Methodology:

  • Animal Model: Anesthetized Sprague-Dawley rats are commonly used.

  • Surgical Preparation: The sciatic nerve is exposed for drug application and recording. For spinal action studies, a laminectomy is performed to expose the spinal cord.

  • Drug Application: A small plexiglass chamber is created around the exposed sciatic nerve, which is then filled with the local anesthetic solution at a specific concentration.

  • Electrophysiological Recording:

    • Compound Action Potentials (CAPs): Stimulating electrodes are placed proximal to the drug application site, and recording electrodes are placed distally. This allows for the measurement of the summed electrical activity of Aα/β (motor and proprioception), Aδ (sharp pain and temperature), and C-fibers (dull, burning pain).

    • Single-Unit Extracellular Recordings: A microelectrode is inserted into the dorsal horn of the spinal cord to record the firing of individual neurons in response to peripheral stimuli (e.g., brushing, noxious pinch) before and after local anesthetic application.

  • Stimulation: Electrical stimulation is applied to the nerve to evoke CAPs. For single-unit recordings, natural stimuli (tactile, noxious) are applied to the receptive field of the neuron.

  • Data Analysis: The amplitude and conduction velocity of the different CAP components (Aα/β, Aδ, and C) are measured to determine the degree of block for each fiber type. The firing frequency of single dorsal horn neurons in response to different stimuli is analyzed.

Signaling Pathways and Mechanisms of Differential Blockade

The primary mechanism of action for all local anesthetics, including this compound, is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. This prevents the influx of sodium ions necessary for the generation and propagation of action potentials. The differential effect of this compound on sensory versus motor nerves is attributed to a combination of factors, including its stereoselectivity and potential for differential affinity for various sodium channel isoforms.

Proposed Mechanism of Differential Blockade

Sensory neurons, particularly nociceptors (pain-sensing neurons), express a higher density of specific sodium channel subtypes, notably Nav1.7 and Nav1.8, compared to motor neurons.[9][10] It is hypothesized that this compound exhibits a greater affinity or a more potent blocking effect on these specific sensory neuron-predominant sodium channel isoforms. This leads to a more profound blockade of pain signals at concentrations that have a lesser effect on the sodium channels prevalent in larger, myelinated motor neurons.

G cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_sensory Sensory Neuron cluster_motor Motor Neuron cluster_intracellular Intracellular Space Levobupivacaine_ext This compound Levobupivacaine_int This compound Levobupivacaine_ext->Levobupivacaine_int Diffusion Nav1_7 Nav1.7 Sensory_Block Sensory Blockade (Analgesia) Nav1_8 Nav1.8 Nav_motor Nav Channels Motor_Sparing Motor Function Preserved Levobupivacaine_int->Nav1_7 High Affinity Blockade Levobupivacaine_int->Nav1_8 High Affinity Blockade Levobupivacaine_int->Nav_motor Lower Affinity Blockade

Caption: Proposed mechanism of this compound's differential blockade.

Experimental Workflow for Assessing Differential Blockade

The following diagram illustrates a typical experimental workflow for investigating the differential effects of a local anesthetic on sensory and motor nerve function.

G cluster_prep Preparation cluster_intervention Intervention cluster_assessment Assessment cluster_analysis Analysis Subject Subject Recruitment (Human or Animal Model) Baseline Baseline Sensory & Motor Assessment Subject->Baseline DrugAdmin This compound Administration Baseline->DrugAdmin SensoryTest Sensory Testing (e.g., von Frey, Thermal) DrugAdmin->SensoryTest MotorTest Motor Function Assessment (e.g., Bromage) DrugAdmin->MotorTest Electrophys Electrophysiological Recording (optional) DrugAdmin->Electrophys DataAnalysis Data Analysis & Comparison SensoryTest->DataAnalysis MotorTest->DataAnalysis Electrophys->DataAnalysis Conclusion Conclusion on Differential Blockade DataAnalysis->Conclusion

Caption: Experimental workflow for differential nerve block assessment.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Levobupivacaine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantification of levobupivacaine in human plasma using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.

Introduction

This compound is a long-acting local anesthetic of the amide type. Accurate and precise quantification of this compound in plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for ensuring patient safety. This application note details a validated HPLC method, including sample preparation, chromatographic conditions, and validation parameters.

Principle of the Method

This method utilizes RP-HPLC to separate this compound from endogenous plasma components. Plasma samples are first subjected to a sample preparation procedure, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analyte and remove interfering substances. The prepared sample is then injected into an HPLC system equipped with a C18 column. Isocratic elution with a suitable mobile phase allows for the separation of this compound, which is then detected by a UV detector at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration from a standard curve.

Experimental Protocols

Materials and Reagents
  • This compound hydrochloride reference standard

  • Internal Standard (IS), e.g., Lidocaine or other suitable compound

  • HPLC grade acetonitrile, methanol, and hexane

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid

  • Sodium hydroxide (NaOH)

  • Human plasma (drug-free)

  • Purified water (18.2 MΩ·cm)

Instrumentation
  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector

  • C18 analytical column (e.g., 5 µm, 4.6 x 200 mm)

  • Data acquisition and processing software

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

  • pH meter

Preparation of Solutions
  • Stock Solution of this compound (400 mg/L): Accurately weigh and dissolve an appropriate amount of this compound hydrochloride in purified water.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with purified water to obtain concentrations ranging from 0.0125 to 2 mg/L.[2]

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard in a suitable solvent.

  • Mobile Phase: A mixture of 0.01 M potassium dihydrogen phosphate and acetonitrile (e.g., 85:15 v/v), with the pH adjusted to 4.0 using orthophosphoric acid.[1][2] The mobile phase should be filtered and degassed before use.

Sample Preparation

Two common methods for plasma sample preparation are detailed below.

  • Pipette 1 mL of plasma sample into a clean centrifuge tube.

  • Add a specific volume of the internal standard solution.

  • Add 100 µL of 2 N sodium hydroxide to alkalinize the sample.[3]

  • Add 3 mL of n-hexane as the extraction solvent.[3]

  • Vortex the mixture for 1 minute to ensure thorough mixing.[3]

  • Centrifuge at 3500 rpm for 10 minutes to separate the organic and aqueous layers.[3]

  • Carefully transfer the upper organic layer (n-hexane) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a known volume (e.g., 100-200 µL) of the mobile phase.[1][2]

  • Vortex briefly to dissolve the residue.

  • Inject a specific volume (e.g., 20 µL) into the HPLC system.

  • Column Conditioning: Condition a C18 SPE cartridge by passing methanol followed by purified water.

  • Sample Loading: Dilute the plasma sample with a suitable buffer (e.g., citrate buffer, pH 5.0) and load it onto the conditioned SPE cartridge.[4]

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.[4]

  • Elution: Elute the this compound and internal standard with a stronger solvent (e.g., methanol or acetonitrile).[4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase, as described in the LLE protocol.

  • Inject the reconstituted sample into the HPLC system.

HPLC Chromatographic Conditions
  • Column: C18, 5 µm, 4.6 x 200 mm

  • Mobile Phase: 0.01 M Potassium dihydrogen phosphate : Acetonitrile (85:15, v/v), pH 4.0[1][2]

  • Flow Rate: 1.0 mL/min[1][2]

  • Injection Volume: 20 µL

  • Column Temperature: 40°C[1]

  • Detection Wavelength: 210 nm[1]

  • Run Time: Sufficient to allow for the elution of the internal standard and this compound.

Data Presentation: Method Validation Parameters

The following table summarizes the quantitative data from a validated HPLC method for this compound in plasma.

ParameterResultReference
Linearity Range 0.0125 - 2 mg/L[2]
Correlation Coefficient (r²) > 0.999[5]
Limit of Detection (LOD) 25 ng/mL[3]
Limit of Quantification (LOQ) 50 ng/mL[3]
Recovery > 85%[2]
Intra-assay Precision (RSD) < 6%[2]
Inter-assay Precision (RSD) < 6%[2]
Accuracy Mean predicted concentrations within ±2% of nominal values[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample Collection add_is Add Internal Standard plasma->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into HPLC reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (210 nm) separation->detection integration Peak Area Integration detection->integration quantification Quantification using Standard Curve integration->quantification result This compound Concentration quantification->result

Caption: Experimental workflow for this compound quantification in plasma.

Comparison of Sample Preparation Techniques

sample_prep_comparison cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) lle_adv Advantages: - Simple and cost-effective - Wide applicability lle_disadv Disadvantages: - Labor-intensive - Emulsion formation can occur - Large solvent consumption spe_adv Advantages: - High selectivity and recovery - Amenable to automation - Reduced solvent usage spe_disadv Disadvantages: - Higher cost of cartridges - Method development can be more complex start Choice of Sample Preparation start->lle_adv Consider LLE for... start->spe_adv Consider SPE for...

Caption: Comparison of LLE and SPE for plasma sample preparation.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantification of this compound in human plasma. The choice between liquid-liquid extraction and solid-phase extraction for sample preparation will depend on the specific laboratory resources, desired throughput, and required sensitivity. Proper method validation is crucial to ensure accurate and precise results for clinical and research applications.

References

Application Notes and Protocols for the Synthesis and Chiral Separation of Levobupivacaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and chiral separation of Levobupivacaine, a widely used local anesthetic. The protocols described herein are based on established and optimized methodologies, offering a comprehensive guide for laboratory-scale synthesis and analysis.

Introduction

This compound is the (S)-enantiomer of bupivacaine and exhibits a safer pharmacological profile, particularly concerning cardiotoxicity, compared to the racemic mixture.[1] The development of efficient and scalable synthetic routes, coupled with robust methods for chiral separation and analysis, is crucial for the pharmaceutical industry. This document outlines a high-yielding three-step synthesis starting from a racemic precursor, followed by diastereomeric salt resolution and subsequent N-alkylation. Additionally, detailed protocols for the chiral separation and purity analysis of this compound using High-Performance Liquid Chromatography (HPLC) are provided.

This compound Synthesis

An optimized and efficient three-step synthesis of this compound hydrochloride has been developed, starting from the readily available and cost-effective (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.[2][3] This process involves chiral resolution via diastereomeric salt formation, N-alkylation, and final salt formation, achieving a high overall yield and excellent enantiomeric purity.[2]

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Chiral Resolution cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Salt Formation Racemic_Precursor (R,S)-N-(2,6-dimethylphenyl) piperidine-2-carboxamide Diastereomeric_Salt (S)-Amide-(L)-Tartrate Diastereomeric Salt Racemic_Precursor->Diastereomeric_Salt i-PrOH/H2O, 45°C Resolving_Agent L-(–)-Dibenzoyl tartaric acid Resolving_Agent->Diastereomeric_Salt S_Amide (2S)-N-(2,6-Dimethylphenyl) piperidine-2-carboxamide Diastereomeric_Salt->S_Amide Base, e.g., NaHCO3 S_Amide_alk (2S)-N-(2,6-Dimethylphenyl) piperidine-2-carboxamide Levobupivacaine_Base This compound (Free Base) Levobupivacaine_Base_salt This compound (Free Base) S_Amide_alk->Levobupivacaine_Base Na2CO3, EtOH, 75°C Bromobutane 1-Bromobutane Bromobutane->Levobupivacaine_Base Levobupivacaine_HCl This compound HCl Levobupivacaine_Base_salt->Levobupivacaine_HCl Ethyl Acetate, 45°C HCl Hydrochloric Acid HCl->Levobupivacaine_HCl

Caption: Optimized 3-step synthesis of this compound HCl.

Experimental Protocols

Step 1: Chiral Resolution of (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide [4][5]

  • In a 250 mL reaction flask, add (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (18.0 g, 77.48 mmol), isopropanol (i-PrOH, 61 mL), and water (36 mL).

  • Stir the mixture and heat to 45 °C until all solids are dissolved.

  • In a separate flask, dissolve L-(–)-dibenzoyl tartaric acid (14 g, 39.07 mmol) in i-PrOH (61 mL).

  • Slowly add the L-(–)-dibenzoyl tartaric acid solution to the reaction mixture. A white solid will precipitate.

  • Stir the mixture at 45 °C for 2 hours, then cool in an ice bath.

  • Continue stirring at 0–10 °C for 10 hours.

  • Filter the mixture and wash the filter cake with cold i-PrOH to obtain the crude diastereomeric salt.

  • To liberate the free (S)-amide, treat the salt with a mild base (e.g., sodium bicarbonate solution) and extract with a suitable organic solvent.

  • Purify the (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide by recrystallization from ethyl acetate.

Step 2: N-Alkylation to form this compound (Free Base) [4]

  • In a 100 mL reaction flask, add (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (5.31 g, 22.83 mmol), ethanol (EtOH, 26 mL), 1-bromobutane (4.50 g, 34.25 mmol), and sodium carbonate (Na₂CO₃, 2.90 g, 27.30 mmol).

  • Heat the mixture to 75 °C and maintain for 5 hours, monitoring the reaction progress by TLC.

  • After completion, add water (78 mL) to precipitate the crude product.

  • Cool the mixture in an ice bath and stir at 0–10 °C for 12 hours.

  • Filter the solid, wash with water, and dry under vacuum at 50 °C for 6 hours to yield this compound free base.

Step 3: Formation of this compound Hydrochloride [4]

  • In a 100 mL reaction flask, dissolve the synthesized this compound free base (6.14 g) in ethyl acetate (EA, 31 mL) and heat to 45 °C.

  • Slowly add hydrochloric acid (2.45 g) to adjust the pH to 2.5–3.5.

  • Stir the mixture for an additional 2 hours.

  • Cool the mixture in an ice bath and continue stirring for 12 hours.

  • Filter the precipitate, wash the filter cake with EA, and dry under vacuum at 50 °C for 6 hours to obtain crude this compound hydrochloride.

  • For further purification, recrystallize the crude product from i-PrOH.

Quantitative Data for Synthesis
StepProductYieldChemical Purity (HPLC)Enantiomeric Excess (ee)
1(2S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide59%99.98%>99%
2This compound (Free Base)93%99.12%>99%
3This compound Hydrochloride82% (recrystallization)99.90%99.30%
Overall This compound Hydrochloride ~45% 99.90% 99.30%

Table based on data from optimized synthesis protocols.[2][3][6]

Chiral Separation of Bupivacaine Enantiomers

The analysis of enantiomeric purity is critical in the quality control of this compound. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Chiral HPLC Workflow

Chiral_HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Bupivacaine Sample (Racemic or Enantioenriched) Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject onto Chiral Column Filtration->Injection Separation Elute with Mobile Phase Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Areas of Enantiomers Chromatogram->Peak_Integration EE_Calculation Calculate Enantiomeric Excess (ee) Peak_Integration->EE_Calculation

Caption: Workflow for chiral HPLC analysis of Bupivacaine enantiomers.

Chiral HPLC Protocol

This protocol provides a general method for the chiral separation of bupivacaine enantiomers. Optimization may be required based on the specific instrumentation and column used.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Chiralcel OD (Cellulose tris-3,5-dimethylphenylcarbamate) or Chirex 3020 are commonly used.[6][7]

  • Mobile Phase: A mixture of hexane and a polar modifier like ethanol or isopropanol is typical. For a Chiralcel OD column, a mobile phase of hexane:ethyl alcohol (99:1, v/v) has been shown to provide baseline separation.[6]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 210 nm.[6]

  • Column Temperature: 35 °C.[6]

Procedure:

  • Sample Preparation: Prepare a standard solution of racemic bupivacaine and a sample solution of the synthesized this compound in the mobile phase at a concentration of approximately 0.2 mg/mL.[6]

  • System Suitability: Inject the racemic bupivacaine standard to ensure the system can achieve baseline separation (Resolution > 1.5) of the two enantiomers.

  • Sample Analysis: Inject the this compound sample and record the chromatogram.

  • Data Analysis: Identify the peaks corresponding to the (S)-enantiomer (this compound) and the (R)-enantiomer. Integrate the peak areas of both enantiomers.

  • Calculation of Enantiomeric Excess (ee%): ee% = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100

Quantitative Data for Chiral HPLC Separation
ParameterValue
Column Chiralcel OD
Mobile Phase Hexane:Ethyl Alcohol (99:1, v/v)
Resolution (Rs) > 1.5
Detection Limit Enantiomer specific, typically in the low ng/mL range

Table based on a representative chiral HPLC method.[6]

Conclusion

The provided application notes and protocols detail a robust and efficient method for the synthesis of this compound hydrochloride with high chemical and enantiomeric purity. The accompanying chiral HPLC protocol offers a reliable method for the quality control and enantiomeric excess determination of the final product. These methodologies are suitable for researchers and professionals involved in the development and manufacturing of chiral pharmaceutical compounds.

References

Application Notes and Protocols for Developing a Controlled-Release Formulation of Levobupivacaine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levobupivacaine, the S-enantiomer of bupivacaine, is a long-acting amide local anesthetic widely used for surgical anesthesia and postoperative pain management.[1][2] Its primary mechanism of action involves the reversible blockade of sodium channels in neuronal membranes, which inhibits the initiation and propagation of nerve impulses.[2][3][4] While effective, the duration of action of conventional this compound formulations is often insufficient for prolonged postoperative analgesia, necessitating repeated administrations or continuous infusions, which can increase the risk of systemic toxicity.[5]

The development of controlled-release formulations of this compound aims to address these limitations by providing sustained local concentrations of the anesthetic, thereby prolonging the analgesic effect, reducing the total dose required, and minimizing systemic side effects.[5][6] Various formulation strategies, including liposomes, polymeric microspheres, and in-situ forming hydrogels, have been investigated to achieve extended-release profiles.[5][7][8]

These application notes provide an overview of common formulation approaches and detailed protocols for the preparation and characterization of controlled-release this compound formulations.

Signaling Pathway for Local Anesthesia

The primary mechanism of action for this compound is the blockade of voltage-gated sodium channels within the neuron. This prevents sodium influx, which is necessary for the depolarization of the nerve membrane and the propagation of an action potential.

cluster_neuron Neuron Na_channel Voltage-gated Sodium Channel Na_ion_in Na+ (intracellular) Na_channel->Na_ion_in Na_ion_out Na+ (extracellular) Na_ion_out->Na_channel Influx Depolarization Membrane Depolarization Na_ion_in->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal This compound This compound This compound->Na_channel Blocks

Caption: Mechanism of action of this compound.

Formulation Strategies and Protocols

Liposomal this compound

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate aqueous drug solutions. Multivesicular liposomes (MVL) are a type of liposome that consists of non-concentric lipid bilayers and can provide sustained release of the encapsulated drug.[9]

This protocol is adapted from a method for preparing bupivacaine liposomes.[10]

Materials:

  • 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol (DPPG)

  • This compound hydrochloride

  • Chloroform/Ethanol (1:1, v/v)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve 100 mg of DOPC, 100 mg of cholesterol, and 20 mg of DPPG in 20 mL of chloroform/ethanol (1:1, v/v) in a 100 mL round-bottom flask.

  • Add 5 mL of a 30 mg/mL this compound-HCl solution in 0.1X PBS to the lipid solution.

  • Sonicate the two-phase system for 5 minutes in a bath-type sonicator to form an emulsion.

  • Remove the organic solvents (chloroform and ethanol) at 40°C using a rotary evaporator under reduced pressure. This will result in the formation of an aqueous dispersion of liposomes.

  • Wash the liposomes with 0.94X PBS and harvest them by centrifugation at 2000 x g to separate the free drug from the vesicles.

  • Resuspend the washed liposomes in a suitable volume of 0.94X PBS for further analysis.

start Start dissolve_lipids Dissolve Lipids (DOPC, Cholesterol, DPPG) in Chloroform/Ethanol start->dissolve_lipids add_levo Add Aqueous This compound-HCl Solution dissolve_lipids->add_levo sonicate Sonicate to Form Emulsion add_levo->sonicate evaporate Rotary Evaporation to Remove Solvents sonicate->evaporate form_liposomes Formation of Aqueous Liposome Dispersion evaporate->form_liposomes wash Wash with PBS and Centrifuge form_liposomes->wash resuspend Resuspend in PBS wash->resuspend characterize Characterization resuspend->characterize end End characterize->end

Caption: Workflow for liposomal this compound preparation.

PLGA Microspheres

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer commonly used to fabricate microspheres for controlled drug delivery.[7][8] The drug is encapsulated within the polymer matrix and is released as the polymer degrades.

Materials:

  • This compound free base

  • Poly(D,L-lactide-co-glycolide) (PLGA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Polyvinyl alcohol (PVA)

  • Deionized water

Procedure:

  • Dissolve a specific amount of PLGA and this compound free base in dichloromethane to form the oil phase.

  • Prepare an aqueous solution of polyvinyl alcohol (e.g., 0.2-2% w/v) to serve as the aqueous phase.

  • Stir the resulting emulsion for several hours at room temperature to allow for the evaporation of the dichloromethane.

  • Collect the solidified microspheres by centrifugation or filtration.

  • Wash the microspheres with deionized water to remove residual PVA and unencapsulated drug.

  • Lyophilize the microspheres to obtain a dry powder.

start Start dissolve_plga_levo Dissolve PLGA and This compound in DCM (Oil Phase) start->dissolve_plga_levo prepare_pva Prepare Aqueous PVA Solution (Aqueous Phase) start->prepare_pva emulsify Homogenize Oil and Aqueous Phases to Form O/W Emulsion dissolve_plga_levo->emulsify prepare_pva->emulsify evaporate_dcm Stir to Evaporate DCM and Harden Microspheres emulsify->evaporate_dcm collect_ms Collect Microspheres (Centrifugation/Filtration) evaporate_dcm->collect_ms wash_ms Wash with Deionized Water collect_ms->wash_ms lyophilize Lyophilize to Obtain Dry Powder wash_ms->lyophilize characterize Characterization lyophilize->characterize end End characterize->end

Caption: Workflow for PLGA microsphere preparation.

Thermo-responsive Hydrogels

Thermo-responsive hydrogels are injectable formulations that exist as a liquid at room temperature and transition to a gel state at body temperature.[14][15] This in-situ gel formation allows for the creation of a drug depot at the site of injection for sustained release.

This protocol is a general representation based on the use of biodegradable block copolymers.[14]

Materials:

  • Biodegradable thermo-responsive polymer (e.g., poly(D,L-lactide)-poly(ethylene glycol)-poly(D,L-lactide) (PLEL))[5]

  • This compound hydrochloride

  • Alkalizing agent (e.g., sodium hydroxide) to partially convert this compound HCl to its base form[5]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Synthesize or procure the thermo-responsive polymer.

  • Prepare a solution of the polymer in PBS at a concentration that allows for sol-gel transition at physiological temperature.

  • Prepare a solution of this compound HCl in PBS.

  • Partially alkalize the this compound HCl solution to form a suspension containing both the hydrochloride and base forms of the drug.[5]

  • Mix the this compound suspension with the polymer solution at a low temperature to ensure the mixture remains in a liquid state.

  • The resulting formulation is an injectable liquid that will form a gel upon injection into the body.

Characterization of Controlled-Release Formulations

Protocol for Determining Drug Loading and Encapsulation Efficiency

Procedure:

  • Accurately weigh a known amount of the lyophilized microspheres or liposomes.

  • Dissolve the formulation in a suitable solvent that dissolves both the polymer/lipid and the drug (e.g., dichloromethane for PLGA microspheres).

  • Extract the drug into an aqueous phase if necessary.

  • Quantify the amount of this compound in the solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[16]

  • Calculate the Drug Loading and Encapsulation Efficiency using the following formulas:

    • Drug Loading (%) = (Mass of drug in formulation / Total mass of formulation) x 100

    • Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100

Protocol for In Vitro Drug Release Studies

Procedure:

  • Suspend a known amount of the this compound-loaded formulation in a release medium (e.g., PBS at pH 7.4) in a vial or dialysis bag.

  • Place the vials in a shaking water bath or incubator at 37°C.

  • At predetermined time intervals, withdraw a sample of the release medium.

  • Replace the withdrawn volume with fresh release medium to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., HPLC).

  • Plot the cumulative percentage of drug released versus time.

Characterization of Particle Size and Morphology
  • Particle Size: Dynamic Light Scattering (DLS) or laser diffraction can be used to determine the mean particle size and size distribution of liposomes and microspheres.

  • Morphology: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) can be used to visualize the shape and surface morphology of the formulations.

Data Presentation

The following tables summarize representative quantitative data for different controlled-release formulations of this compound.

Table 1: Formulation Characteristics of this compound-Loaded PLGA Nanospheres

Parameter Value Reference
Drug Loading Capacity 29.13% [16]
Encapsulation Efficiency 87.09% [16]

| Average Particle Size | 81.43 µm |[16] |

Table 2: In Vitro Release of this compound from Different Formulations

Formulation Time Cumulative Release (%) Reference
Thermo-responsive Hydrogel 24 h 60% [14]

| Electrosprayed PLGA Microparticles | >30 days | Sustained above MTC* |[7] |

*MTC: Minimum Therapeutic Concentration

Table 3: In Vivo Analgesic Duration of Different this compound Formulations

Formulation Animal Model Analgesic Duration Reference
Thermo-responsive Hydrogel Rat sciatic nerve block ~7 times longer than standard this compound HCl [5]

| Liposomal Bupivacaine (as a proxy) | Human intradermal injection | Up to 48 hours |[17] |

Conclusion

The development of controlled-release formulations of this compound offers a promising approach to prolonging postoperative analgesia and improving patient outcomes. Liposomes, PLGA microspheres, and thermo-responsive hydrogels have all demonstrated the potential to provide sustained release of this compound. The protocols and characterization methods outlined in these application notes provide a framework for the rational design and evaluation of novel controlled-release this compound formulations. Careful optimization of formulation parameters is crucial to achieving the desired release profile and therapeutic effect.

References

In Vivo Microdialysis for Studying Levobupivacaine Pharmacokinetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levobupivacaine, the S-enantiomer of bupivacaine, is a long-acting amide local anesthetic widely used for surgical anesthesia and pain management.[1] A thorough understanding of its pharmacokinetic profile at the site of action is crucial for optimizing efficacy and minimizing potential toxicity. In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations in the extracellular fluid of various tissues, providing real-time data on drug distribution and elimination at the target site. This document provides detailed application notes and protocols for utilizing in vivo microdialysis to study the pharmacokinetics of this compound in preclinical animal models.

Principle of In Vivo Microdialysis

In vivo microdialysis involves the implantation of a small, semi-permeable probe into the tissue of interest. A physiological solution, termed the perfusate, is slowly and continuously pumped through the probe. As the perfusate flows, unbound this compound in the extracellular fluid diffuses across the semi-permeable membrane into the probe down its concentration gradient. The resulting solution, the dialysate, is collected at the outlet of the probe and analyzed to determine the concentration of this compound. This technique offers the significant advantage of measuring the pharmacologically active, unbound drug concentration directly in the target tissue over time in a single animal.

Key Applications

  • Target Site Pharmacokinetics: Determine the concentration-time profile of unbound this compound directly in peripheral nerves, muscle, and subcutaneous tissue following local administration.

  • Bioavailability Studies: Assess the extent and rate of absorption of this compound from the administration site into the systemic circulation.

  • Tissue Distribution: Compare the distribution of this compound in different tissues simultaneously.

  • Drug Delivery Formulation Testing: Evaluate the in vivo performance of novel drug delivery systems for this compound, such as liposomes or hydrogels.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate tissue concentrations of this compound with its pharmacological effects.

Experimental Protocols

General Materials and Equipment
  • Microdialysis pump

  • Fraction collector

  • Microdialysis probes (e.g., CMA 20, 30, or similar, with appropriate membrane length and molecular weight cut-off, typically 20 kDa)

  • Perfusion solution (e.g., artificial Cerebrospinal Fluid or sterile saline)

  • Animal model (e.g., Sprague-Dawley rats, pigs)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments for probe implantation

  • Analytical system for this compound quantification (e.g., HPLC-UV, LC-MS/MS)

Protocol 1: Subcutaneous Microdialysis in Rats

This protocol is adapted from methodologies used for subcutaneous microdialysis of local anesthetics.[2]

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) using isoflurane or a ketamine/xylazine cocktail. Shave the dorsal area.

  • Probe Implantation:

    • Make a small incision at the nape of the neck.

    • Using a guide needle, create a subcutaneous tunnel from the incision towards the flank.

    • Insert a linear microdialysis probe (e.g., 20 mm membrane) through the guide needle.

    • Remove the guide needle, leaving the probe in the subcutaneous space.

    • Secure the inlet and outlet tubing at the incision site with sutures.

  • Perfusion and Sampling:

    • Connect the probe inlet to the microdialysis pump and the outlet to the fraction collector.

    • Perfuse with sterile saline at a flow rate of 1-2 µL/min.

    • Allow for a 60-minute equilibration period.

    • Administer this compound (e.g., 0.5% solution) subcutaneously near the probe.

    • Collect dialysate fractions every 15-30 minutes for up to 4-6 hours.

  • Sample Analysis: Analyze the collected dialysate samples for this compound concentration using a validated HPLC-UV or LC-MS/MS method.[3]

Protocol 2: Intramuscular Microdialysis in Pigs

This protocol is based on principles for intramuscular microdialysis in larger animal models.[4]

  • Animal Preparation: Anesthetize a domestic pig (20-30 kg) with an appropriate anesthetic regimen. Shave the area over the target muscle (e.g., gluteus medius).

  • Probe Implantation:

    • Make a small skin incision over the muscle.

    • Using a split-tubing introducer, insert a microdialysis probe (e.g., 30 mm membrane) into the muscle to the desired depth.

    • Carefully remove the introducer, leaving the probe in place.

    • Secure the probe tubing to the skin with sutures.

  • Perfusion and Sampling:

    • Connect the probe to the microdialysis setup as described in Protocol 1.

    • Perfuse with sterile saline at a flow rate of 2 µL/min.

    • After a 60-minute equilibration period, inject this compound (e.g., 0.5% solution) into the muscle near the probe.

    • Collect dialysate fractions at regular intervals for several hours.

  • Sample Analysis: Quantify this compound in the dialysate using a validated analytical method.

Protocol 3: Sciatic Nerve Microdialysis in Rats

This protocol is designed based on studies investigating local anesthetic effects on the sciatic nerve.[5][6]

  • Animal Preparation: Anesthetize a Sprague-Dawley rat as previously described. Place the animal in a prone position and shave the lateral aspect of the thigh.

  • Probe Implantation:

    • Make a skin incision on the lateral side of the thigh.

    • Carefully dissect the biceps femoris and gluteus superficialis muscles to expose the sciatic nerve.

    • Gently place a linear microdialysis probe parallel and in close proximity to the sciatic nerve.

    • Suture the muscle layers and skin, ensuring the probe remains in position and its tubing is externalized.

  • Perfusion and Sampling:

    • Follow the perfusion and sampling steps outlined in Protocol 1.

    • Apply this compound solution topically to the exposed nerve before closing the incision, or inject it in the vicinity of the probe.

  • Sample Analysis: Determine the concentration of this compound in the collected dialysate.

Probe Calibration: In Vivo Recovery

It is essential to determine the in vivo recovery of the microdialysis probe to accurately calculate the absolute unbound concentration of this compound in the tissue. The retrodialysis method is commonly employed.

  • After the main experiment, perfuse the probe with a known concentration of this compound (Cperfusate).

  • Collect dialysate fractions and measure the concentration of this compound (Cdialysate).

  • The in vivo recovery (%) is calculated as: Recovery = [(Cperfusate - Cdialysate) / Cperfusate] * 100

  • The absolute tissue concentration (Ctissue) can then be calculated from the experimental data using the formula: Ctissue = Csample / (Recovery / 100) where Csample is the concentration measured in the dialysate during the experiment.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma and Brain after Continuous Intravenous Infusion
ParameterPlasmaBrain (extracellular fluid)
Cmax (µg/mL)1.5 ± 0.20.4 ± 0.1
Tmax (h)22
AUC0-4h (µg·h/mL)4.5 ± 0.61.2 ± 0.3
t1/2 (h)1.1 ± 0.21.3 ± 0.3

Data are presented as mean ± SD. Data derived from studies investigating the pharmacokinetics of local anesthetics in rats.

Table 2: Example Pharmacokinetic Data of this compound in Various Tissues Following Local Administration
TissueCmax (µg/mL)Tmax (min)AUC0-t (µg·min/mL)
SubcutaneousData to be determinedData to be determinedData to be determined
MuscleData to be determinedData to be determinedData to be determined
Sciatic NerveData to be determinedData to be determinedData to be determined

This table serves as a template for presenting quantitative data obtained from microdialysis studies in different tissues. The values are to be populated with experimental findings.

Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Microdialysis Experiment cluster_post_experiment Post-Experiment animal_prep Animal Preparation & Anesthesia probe_implantation Probe Implantation (Subcutaneous/Muscle/Nerve) animal_prep->probe_implantation equilibration Equilibration Period probe_implantation->equilibration drug_admin This compound Administration equilibration->drug_admin sampling Dialysate Collection drug_admin->sampling analysis Sample Analysis (HPLC/LC-MS) sampling->analysis data_analysis Pharmacokinetic Analysis analysis->data_analysis calibration In Vivo Recovery Calibration calibration->data_analysis

Caption: Experimental workflow for in vivo microdialysis of this compound.

levobupivacaine_metabolism cluster_liver Hepatic Metabolism levo This compound cyp3a4 CYP3A4 levo->cyp3a4 cyp1a2 CYP1A2 levo->cyp1a2 desbutyl Desbutyl-levobupivacaine (Major Metabolite) cyp3a4->desbutyl hydroxy 3-hydroxy-levobupivacaine (Minor Metabolite) cyp1a2->hydroxy excretion Excretion (Urine and Feces) desbutyl->excretion hydroxy->excretion

Caption: Simplified metabolic pathway of this compound.

References

Application Note: Cytotoxicity of Levobupivacaine in SH-SY5Y Neuroblastoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for assessing the cytotoxicity of levobupivacaine, a long-acting amide local anesthetic, using the SH-SY5Y human neuroblastoma cell line. SH-SY5Y cells are a well-established in vitro model for neurotoxicity studies due to their human origin and neuronal characteristics.[1][2] The protocols herein cover essential assays for quantifying cell viability (MTT assay), cell membrane integrity (LDH assay), and apoptosis (Annexin V/PI staining and Caspase-3/7 activity). Furthermore, this note presents a summary of expected quantitative data and visual representations of the experimental workflow and the key signaling pathways implicated in local anesthetic-induced neurotoxicity.

Introduction

This compound is the (S)-enantiomer of bupivacaine and is widely used for local and regional anesthesia.[3] While generally safe, local anesthetics can exhibit dose-dependent neurotoxicity, a critical concern in clinical practice.[4] Understanding the cytotoxic effects and the underlying molecular mechanisms is crucial for drug development and ensuring patient safety. The SH-SY5Y human neuroblastoma cell line serves as an excellent model for these investigations as it can be differentiated into a more mature neuronal phenotype and is susceptible to neurotoxins.[1][5]

This application note outlines a suite of standard assays to comprehensively evaluate the cytotoxic profile of this compound on SH-SY5Y cells. These assays measure distinct cellular events:

  • MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic activity and cell viability.[6]

  • LDH Assay: Quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon plasma membrane damage, indicating necrosis or late apoptosis.[7][8]

  • Annexin V/PI Assay: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.[9][10]

  • Caspase-3/7 Assay: Measures the activity of key executioner caspases, which are central to the apoptotic cascade.[11][12]

Experimental Workflow

The overall process for assessing this compound cytotoxicity involves sequential steps from cell culture preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Analysis Culture SH-SY5Y Cell Culture & Maintenance Seed Seed Cells in Multi-well Plates Culture->Seed Treatment Treat with this compound (Dose-response & Time-course) Seed->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Annexin V/PI Assay (Apoptosis) Treatment->Apoptosis Caspase Caspase-3/7 Assay (Apoptosis Pathway) Treatment->Caspase Data Data Acquisition (Plate Reader / Flow Cytometer) MTT->Data LDH->Data Apoptosis->Data Caspase->Data Analysis Statistical Analysis & Interpretation Data->Analysis

Caption: General experimental workflow for cytotoxicity assessment.

Detailed Protocols

SH-SY5Y Cell Culture and Maintenance
  • Growth Medium: Prepare a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[13]

  • Culturing: Culture cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2. Refresh the growth medium every 2-3 days.[1]

  • Passaging: When cells reach 80-90% confluency, aspirate the medium, wash once with sterile PBS, and add 2-3 mL of 0.25% Trypsin-EDTA. Incubate for 2-5 minutes at 37°C until cells detach.[5][13]

  • Neutralization: Add 7-8 mL of complete growth medium to neutralize the trypsin.

  • Subculture: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet in fresh medium and re-plate at a ratio of 1:3 to 1:6.[14]

Protocol: MTT Assay (Cell Viability)

This protocol is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6]

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well in 100 µL of growth medium. Incubate for 24 hours.[15]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the drug. Include untreated control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.[6]

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

Protocol: LDH Cytotoxicity Assay (Membrane Integrity)

This assay quantifies LDH released from damaged cells into the supernatant.[16]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol. Prepare three sets of controls: (1) Vehicle Control (spontaneous LDH release), (2) Positive Control (maximum LDH release, by adding lysis buffer 1 hour before the end of incubation), and (3) Medium Background.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from kits ab65393 or MAK066).[17] Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[8]

  • Measurement: Add 50 µL of stop solution if required by the kit. Measure the absorbance at 490 nm.

  • Calculation: Cytotoxicity (%) = [(Treated - Vehicle Control) / (Positive Control - Vehicle Control)] x 100.

Protocol: Annexin V-FITC / PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[9][10][18]

  • Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells in 6-well plates. After 24 hours, treat with this compound for the desired duration.

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the combined cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[19]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[9][20]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[9][18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

Protocol: Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7 using a fluorogenic or luminogenic substrate (e.g., DEVD sequence).[11][12]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate (for luminescence) or a black-walled plate (for fluorescence) at 2 x 10⁴ cells/well. Treat with this compound as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 or equivalent reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.[21]

  • Assay: Remove the plate from the incubator and allow it to cool to room temperature. Add a volume of caspase reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Measurement: Read the luminescence or fluorescence using a microplate reader. The signal is proportional to the amount of active caspase-3/7.

Data Presentation

Quantitative data from cytotoxicity experiments should be organized for clear interpretation. The following tables provide an example structure based on published data for the related compound, bupivacaine, in SH-SY5Y cells.

Table 1: Effect of Bupivacaine on SH-SY5Y Cell Viability (MTT/CCK-8 Assay)

Concentration (mM) Treatment Time (h) Cell Viability (% of Control) Reference
0.5 48 ~85% [22]
0.6 48 ~75% [22]
0.8 48 ~60% [22]
1.0 24 26 ± 5% [23]

| 1.0 | 48 | ~45% |[22] |

Table 2: Effect of Bupivacaine on Membrane Integrity and Apoptosis in SH-SY5Y Cells

Concentration (mM) Treatment Time (h) LDH Release (% of Max) Apoptosis Rate (%) Reference
1.0 6 20.7 ± 2.1% N/A [23]
1.0 12 27.1 ± 2.8% N/A [23]
1.0 24 31.3 ± 2.9% 41.6 ± 2.3% [23]
0.8 48 N/A ~35% [22]

| 1.0 | 48 | N/A | ~50% |[22] |

Note: Data is for bupivacaine and serves as a representative example. Researchers should generate specific data for this compound.

Potential Signaling Pathway

Local anesthetic-induced neurotoxicity often involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. This can be triggered by the inhibition of pro-survival signaling cascades like the PI3K/Akt pathway.[4][24][25]

Caption: Proposed signaling pathway for this compound neurotoxicity.

This compound may inhibit the PI3K/Akt survival pathway, leading to a downstream decrease in the expression or activity of anti-apoptotic proteins like Bcl-2.[24][26] This shifts the balance in favor of pro-apoptotic proteins such as Bax, which permeabilizes the mitochondrial outer membrane, causing the release of cytochrome c.[4] Cytochrome c then activates the caspase cascade, beginning with initiator caspase-9 and culminating in the activation of executioner caspase-3, leading to programmed cell death.[4]

References

Application Notes & Protocols: Liposomal Levobupivacaine for Prolonged Analgesia

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals working on liposomal formulations of Levobupivacaine to achieve prolonged analgesia. The information is compiled from various studies on liposomal bupivacaine, the principles of which are directly applicable to its S-enantiomer, this compound.

Introduction

Local anesthetics like this compound are highly effective for acute pain management, but their duration of action is typically limited to several hours.[1][2] Encapsulating this compound within liposomes, particularly multivesicular liposomes (MVLs), creates a sustained-release drug delivery system.[][4][5] This formulation, upon injection at the surgical site, gradually releases the anesthetic over an extended period, providing analgesia for up to 72 hours or more.[1][2][6] This prolonged effect can significantly reduce the need for postoperative opioids and improve patient outcomes.[2][6]

The core technology involves trapping the drug within a microscopic, lipid-based particle. The liposome's structure, composed of naturally occurring or analogous lipids, allows for slow drug release as the lipid membranes are cleared by normal metabolic pathways.[6] The efficacy of the formulation is critically dependent on its physicochemical characteristics, such as particle size, drug-to-lipid ratio, and release kinetics.[7][8]

Experimental Protocols

The following sections detail the methodologies for preparing and characterizing liposomal this compound, as well as for evaluating its in vivo efficacy.

This protocol is adapted from a method that creates large, multivesicular liposomes with a high drug-to-lipid ratio, which is favorable for clinical applications.[7][8]

Objective: To prepare LMVVs encapsulating this compound using a transmembrane ammonium sulfate gradient for active drug loading.

Materials:

  • Phospholipids (e.g., DSPC, Cholesterol)

  • Chloroform

  • Ammonium sulfate solution (e.g., 250 mM)

  • This compound HCl solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

  • Equipment for multiple freeze-thaw cycles (e.g., liquid nitrogen, water bath)

  • Dialysis or tangential flow filtration system

Procedure:

  • Lipid Film Formation: Dissolve the chosen phospholipids (e.g., DSPC and cholesterol) in chloroform in a round-bottom flask. Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

  • SUV Formation: Hydrate the lipid film with an ammonium sulfate solution. This mixture is then sonicated or extruded through 100 nm polycarbonate membranes to form small unilamellar vesicles (SUVs) with encapsulated ammonium sulfate.

  • LMVV Conversion: Subject the SUV suspension to several successive freeze-thaw cycles. This process involves rapidly freezing the suspension in liquid nitrogen and then thawing it in a warm water bath, which fuses the SUVs into larger, multivesicular structures.[7]

  • Gradient Creation: Remove the external ammonium sulfate by dialysis or tangential flow filtration against a buffer like PBS. This creates a chemical gradient where the intraliposomal concentration of ammonium sulfate is significantly higher than the external concentration.[7]

  • Remote Loading: Incubate the purified LMVVs with a this compound HCl solution. The uncharged, lipid-permeable form of this compound will diffuse across the lipid membrane into the liposome. Inside, it becomes protonated by the ammonium ions and precipitates as a sulfate salt, effectively trapping it within the vesicle.

  • Final Purification: Remove any unencapsulated this compound from the final formulation using dialysis or size exclusion chromatography.

  • Sterilization: Sterilize the final product by filtration through a 0.22 µm filter.

This method is effective for achieving high encapsulation efficiency for water-soluble drugs like this compound HCl.[9][10]

Objective: To encapsulate this compound in liposomes by lyophilizing and subsequently rehydrating the vesicles.

Materials:

  • Phospholipids (e.g., DSPC, Cholesterol in an 8:2 mole ratio)[10]

  • This compound HCl

  • Aqueous buffer

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Initial Liposome Formation: Prepare empty liposomes (e.g., small unilamellar vesicles) in an aqueous buffer.

  • Drug Addition: Add the this compound HCl to the liposome suspension.

  • Lyophilization: Freeze-dry the mixture. During this process, the vesicles fuse and form a powder with the drug interspersed between lipid layers.

  • Controlled Rehydration: Rehydrate the lyophilized powder by adding a small, controlled volume of an aqueous medium and agitating the mixture.[9] This process swells the lipid sheets and reforms them into vesicles, trapping a high concentration of the drug in the newly formed aqueous compartments.[10]

  • Purification: Wash the rehydrated liposomes, potentially with a hyperosmotic saline solution, to remove unencapsulated drug.[9]

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the liposomal suspension in an appropriate buffer (e.g., PBS) to avoid multiple scattering effects. Analyze the sample using a DLS instrument to determine the mean particle diameter and PDI. A narrow size distribution (low PDI) is generally desirable.

2. Encapsulation Efficiency (EE%) Determination:

  • Method: High-Performance Liquid Chromatography (HPLC).[11]

  • Procedure:

    • Separate the free (unencapsulated) drug from the liposomes. This can be done by ultracentrifugation, size exclusion chromatography, or dialysis.

    • Disrupt the purified liposomes using a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated drug.

    • Quantify the amount of this compound in both the free drug fraction and the encapsulated fraction using a validated HPLC method with UV detection (e.g., at 262 nm).[11]

    • Calculate EE% using the formula: EE% = (Amount of Encapsulated Drug / Total Amount of Drug) * 100

3. In Vitro Drug Release Study:

  • Method: Dialysis Bag Diffusion Technique.[][11]

  • Procedure:

    • Place a known amount of the liposomal this compound formulation into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows free drug to pass but retains the liposomes.

    • Submerge the sealed bag in a release medium (e.g., PBS pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

    • Analyze the concentration of this compound in the collected samples using HPLC or UV-Vis spectrophotometry.[]

    • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Objective: To determine the duration of sensory nerve blockade produced by liposomal this compound.

Model: Mouse or rat model.[8][12]

Procedure:

  • Acclimatization: Acclimatize animals to the testing environment and handling procedures.

  • Baseline Measurement: Establish a baseline response to a noxious stimulus (e.g., thermal stimulus via tail-flick test or mechanical stimulus via pinprick or von Frey filaments).[7]

  • Administration: Administer a single subcutaneous injection of the liposomal this compound formulation, a placebo (empty liposomes or saline), and a positive control (standard this compound solution) at the desired site (e.g., hind paw or lower back).[7]

  • Sensory Testing: At regular intervals post-injection (e.g., 1, 4, 8, 12, 24, 48, 72 hours), re-assess the response to the noxious stimulus at the injection site.

  • Data Analysis: The duration of analgesia is defined as the time until the sensory response returns to baseline. Compare the durations between the different treatment groups.

Data Presentation

The following tables summarize typical quantitative data for liposomal bupivacaine formulations, which can serve as a benchmark for this compound research.

Table 1: Physicochemical Characteristics of Liposomal Formulations

ParameterLMVV Formulation[7][8]DRV Formulation[10]Large Unilamellar Vesicles[11]
Preparation Method Freeze-Thaw & Remote LoadingDehydration-RehydrationThin-Film Hydration
Mean Particle Size (nm) 2,439 ± 544Not Specified~5,560
Drug/Lipid Ratio (mol/mol) ~1.8 (as Drug/Phospholipid)0.36Not Specified
Encapsulation Efficiency (%) >90% (typical for remote loading)High (DRV method)25.8%

Table 2: In Vivo Analgesic Duration (Human & Animal Models)

FormulationModelDoseDuration of Analgesia
Standard Bupivacaine Human Volunteers[7]0.5%~1 hour
Liposomal Bupivacaine (LMVV) Human Volunteers[7]0.5%~19 hours
Liposomal Bupivacaine (LMVV) Human Volunteers[7]1.0%~38 hours
Liposomal Bupivacaine (LMVV) Human Volunteers[7]2.0%~48 hours
Liposomal Bupivacaine (EXPAREL®) Clinical Use[1][6]Up to 266 mgUp to 72 hours
Epidural Liposomal Bupivacaine Human Volunteers[13]266 mg36 - 69 hours (sensory block)
Epidural Bupivacaine HCl Human Volunteers[13]50 mg~12 hours (sensory block)

Table 3: Pharmacokinetic Parameters (Single Dose Administration)

ParameterLiposomal Bupivacaine (266 mg)[14]Bupivacaine HCl
Tmax (Time to Peak Conc.) Prolonged (sustained levels to 24-36h)[14][15]~20-45 minutes
Cmax (Peak Plasma Conc.) Lower (e.g., 170.9 ng/mL)[14]Higher
t1/2 (Elimination Half-life) Significantly Longer (e.g., ~33 hours)[16]Shorter (e.g., ~2-3 hours)
AUC (Total Drug Exposure) Greater[13]Lower
Release Profile Biphasic or sustained over >72h[15]Rapid

Visualizations: Workflows and Mechanisms

G cluster_prep Formulation & Preparation cluster_char Characterization & In Vitro Testing cluster_invivo In Vivo Evaluation A 1. Lipid Hydration & SUV Formation B 2. Freeze-Thaw Cycles (LMVV Conversion) A->B C 3. Gradient Creation (Dialysis) B->C D 4. Remote Loading with this compound C->D E 5. Final Purification D->E F Particle Size (DLS) E->F G Encapsulation Efficiency (HPLC) E->G H In Vitro Release (Dialysis Method) E->H I Animal Model Administration E->I L Data Analysis & Conclusion H->L J Sensory Testing (Analgesia Duration) I->J K Pharmacokinetic Sampling I->K J->L K->L

Caption: Experimental workflow for liposomal this compound development.

G cluster_membrane Multivesicular Liposome (MVL) cluster_tissue Interstitial Fluid (Tissue) center Lipid Matrix b1 Levo center->b1 Slow Release b2 Levo center->b2 b3 Levo center->b3 a1 Levo a2 Levo a3 Levo a4 Levo a5 Levo G cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Na+ Channel Intracellular Intracellular Space ActionPotential Action Potential Propagation Na_channel->ActionPotential Normal Function Extracellular Extracellular Space Levo This compound Block Blockade Levo->Block Block->Na_channel NoActionPotential No Action Potential (Analgesia) Block->NoActionPotential Na_in Na+ Influx Na_out Na+ Na_out->Na_in

References

Application Notes and Protocols for Ultrasound-Guided Nerve Block Techniques with Levobupivacaine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levobupivacaine, the S(-)-enantiomer of bupivacaine, is a long-acting amide local anesthetic increasingly utilized in regional anesthesia for its favorable safety profile, particularly its reduced cardiotoxicity and central nervous system toxicity compared to racemic bupivacaine.[1][2][3][4] Its application in animal models is crucial for preclinical studies in pain management, surgical anesthesia, and the development of novel analgesic strategies. Ultrasound guidance for peripheral nerve blocks has become the standard of care, enhancing the accuracy and safety of local anesthetic deposition, thereby improving block success rates and minimizing complications.[5][6][7]

These application notes provide a comprehensive overview and detailed protocols for performing ultrasound-guided nerve blocks with this compound in common animal models. The information is intended to guide researchers in designing and executing preclinical studies with precision and reproducibility.

Mechanism of Action

This compound, like other local anesthetics, primarily functions by blocking voltage-gated sodium channels in the neuronal cell membrane.[1] This action inhibits the propagation of action potentials along sensory and motor nerves, resulting in a temporary loss of sensation and muscle function in the innervated area.

cluster_Neuron Neuron cluster_Block This compound Action cluster_Outcome Result Action_Potential Action Potential Propagation Sodium_Channel Voltage-Gated Sodium Channel Action_Potential->Sodium_Channel Opens Sodium_Influx Sodium Ion Influx No_AP No Action Potential Propagation Depolarization Membrane Depolarization Sodium_Influx->Depolarization Causes Depolarization->Action_Potential Propagates This compound This compound Block Blockade Block->Sodium_Channel Inhibits Analgesia Analgesia & Motor Block No_AP->Analgesia Prep Animal Preparation (Anesthesia, Clipping, Asepsis) Positioning Positioning (Lateral Recumbency) Prep->Positioning US_Scan Ultrasound Scanning (Identify Nerves) Positioning->US_Scan Needle_Insertion Needle Insertion (In-plane approach) US_Scan->Needle_Insertion Confirmation Confirm Placement (Aspiration, Visualization) Needle_Insertion->Confirmation Injection Inject this compound (Slowly) Confirmation->Injection Monitoring Post-Block Monitoring (Efficacy, Side Effects) Injection->Monitoring Start Perform Nerve Block Check_Aspiration Aspirate Before Injection? Start->Check_Aspiration Check_Aspiration->Start Positive (Reposition) Inject Inject this compound Slowly Check_Aspiration->Inject Negative Monitor Monitor for CNS/CV Signs Inject->Monitor Adverse_Event Adverse Event? Monitor->Adverse_Event Supportive_Care Provide Supportive Care (Ventilation, Fluids, Lipid Emulsion) Adverse_Event->Supportive_Care Yes End Procedure Complete Adverse_Event->End No Supportive_Care->Monitor

References

Troubleshooting & Optimization

Optimizing Levobupivacaine concentration for effective nerve block in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing levobupivacaine concentrations for effective nerve blocks in animal models. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration of this compound for a peripheral nerve block in rats?

A1: For initial studies, a concentration of 0.25% this compound is a common starting point for sciatic nerve blocks in rats. Studies have shown that this concentration effectively blocks motor and sensory functions.[1] Depending on the experimental needs, concentrations can be adjusted. Lower concentrations (e.g., 0.125%) may provide sensory blockade with less motor impairment, while higher concentrations (e.g., 0.5%) can provide a more profound and longer-lasting block.[1][2]

Q2: What is the expected onset and duration of a this compound nerve block?

A2: The onset of action for this compound is typically within 15-30 minutes, with the duration being dose-dependent.[3][4] For a sciatic nerve block in rats with 0.25% this compound, the duration of a complete block can be significantly longer than with other local anesthetics like ropivacaine.[1] In dogs, a 0.5% bupivacaine (a similar local anesthetic) femoral nerve block can provide sensory blockade for up to 15 hours.[5][6] Higher concentrations generally lead to shorter onset times and longer durations.[2] For instance, in rat intrathecal models, increasing the concentration from 0.125% to 0.75% significantly shortens onset and prolongs the maintenance time.

Q3: Can I use ultrasound guidance for nerve blocks in small animals like rabbits and rats?

A3: Yes, ultrasound guidance is increasingly used and recommended for nerve blocks in small animal models, including rabbits and rats. It allows for direct visualization of the nerve, surrounding vasculature, and the spread of the local anesthetic. This improves the accuracy of the injection, increases the success rate, and can potentially reduce the volume of anesthetic required.

Q4: How can I assess the efficacy of my nerve block?

A4: Nerve block efficacy is assessed by measuring both sensory and motor deficits.

  • Sensory Blockade: Can be tested using thermal stimuli (e.g., Hargreaves test/hot plate) or mechanical stimuli (e.g., von Frey filaments to test for withdrawal thresholds).

  • Motor Blockade: Can be evaluated using motor function scoring systems (e.g., observing gait, posture, and righting reflex), rotarod tests, or by assessing the extensor postural thrust.

  • Proprioception: Deficits can be observed by how the animal positions its limb.

Troubleshooting Guide

Problem: The nerve block failed or is incomplete (no/partial loss of sensation or motor function).

Potential Cause Troubleshooting Steps & Solutions
Incorrect Needle Placement Ensure accurate anatomical landmarking. Use ultrasound guidance and/or a nerve stimulator to confirm needle proximity to the nerve before injecting. An evoked motor response at a current of ≤0.5 mA is a good indicator of correct placement.
Inadequate Anesthetic Spread The anesthetic must surround the nerve (circumferential spread). Use ultrasound to visualize the distribution of the injectate. If spread is inadequate, gently reposition the needle to ensure the entire nerve is bathed in the solution.
Insufficient Volume or Concentration Using too little volume or a concentration that is too low for the target nerve size and type can lead to failure. Refer to the data tables below for recommended starting concentrations. Ensure the calculated dose is appropriate for the animal's weight.
Anatomical Variation Nerves can have variable locations between individual animals. Ultrasound guidance is highly effective at identifying these variations.
Intravascular or Intramuscular Injection Always aspirate before injecting to ensure the needle is not in a blood vessel. An intravascular injection will lead to rapid systemic absorption and potential toxicity, with no local block. An intramuscular injection will result in a diffuse, ineffective block.
Surgery Outlasts Block Duration Choose a concentration known to provide a duration of action suitable for the length of the surgical procedure. For prolonged procedures, consider techniques for continuous nerve blocks.

Problem: High variability in block onset or duration between animals.

Potential Cause Troubleshooting Steps & Solutions
Inconsistent Injection Technique Standardize the injection protocol completely. Ensure the injection speed, needle type, and approach are identical for all animals. Use of ultrasound can significantly improve consistency.
Animal's Physiological State Factors such as age, weight, and underlying health can influence drug metabolism and block characteristics. Ensure animal groups are appropriately matched.
Drug Preparation Prepare fresh dilutions of this compound for each experiment from a stable stock solution. Ensure thorough mixing and accurate final concentration.

Quantitative Data on this compound Efficacy

The following tables summarize quantitative data from studies using this compound in various animal models. These should serve as a guide for selecting appropriate starting concentrations.

Table 1: this compound for Sciatic Nerve Block in Rats

Concentration (%)VolumeKey Findings
0.0625%0.1 mLProduces a longer duration of motor impairment compared to ropivacaine at the same concentration.[1]
0.125%0.1 mLNo significant difference in degree and duration of deficits compared to ropivacaine.[1]
0.25%0.1 mLProduces approximately a 30% longer duration of complete motor, sensory, and proprioceptive block compared to ropivacaine.[1]

Table 2: this compound for Intrathecal Block in Rats

Concentration (%)VolumeOnset Time (seconds, Mean ± SD)Duration (minutes, Mean ± SD)
0.125%0.1 mL70.0 ± 8.99.5 ± 1.8
0.75%0.1 mL31.0 ± 5.531.3 ± 5.4
Data extracted from a study demonstrating concentration-dependent effects. Higher concentrations lead to faster onset and longer duration.

Table 3: Reference Data for Bupivacaine Nerve Blocks in Dogs

Block TypeAnestheticVolume/DoseMedian Duration (Motor)Median Duration (Sensory)
Femoral Nerve0.5% Bupivacaine0.15 mL/kg11 hours15 hours
Sciatic Nerve0.5% Bupivacaine0.15 mL/kg12 hours10 hours
This data for bupivacaine, a structurally similar local anesthetic, provides a useful reference for expected block duration in canine models.[5][6][7][8][9]

Experimental Protocols

Protocol 1: Ultrasound-Guided Sciatic Nerve Block in Rats

1. Animal Preparation:

  • Anesthetize the rat using an appropriate anesthetic protocol (e.g., inhaled isoflurane).
  • Place the rat in a lateral or ventral recumbent position, with the hindlimb to be blocked accessible.
  • Shave the fur over the lateral thigh, from the greater trochanter to the stifle.
  • Aseptically prepare the injection site.

2. Equipment and Reagents:

  • High-frequency ultrasound system with a linear probe (>18 MHz).
  • Insulated nerve block needle (e.g., 25G, 25mm).
  • Peripheral nerve stimulator.
  • This compound solution at the desired concentration (e.g., 0.25%), drawn into a 1 mL syringe.

3. Procedure:

  • Apply sterile ultrasound gel to the probe.
  • Position the probe in a transverse orientation over the mid-thigh to identify the femur (hyperechoic line with acoustic shadow), biceps femoris, and gluteal muscles.
  • The sciatic nerve will appear as a hyperechoic, often triangular or oval structure located in the fascial plane between these muscle groups.
  • Insert the needle using an in-plane approach, advancing it toward the sciatic nerve under real-time ultrasound visualization.
  • If using a nerve stimulator, set it to deliver a current of ~0.5 mA. Advance the needle until a motor response (e.g., plantar flexion/dorsiflexion) is elicited.
  • Once the needle tip is adjacent to the nerve, aspirate to confirm non-vascular placement.
  • Inject a small test volume (e.g., 0.05 mL) and observe the spread of the anesthetic around the nerve on the ultrasound image. The injectate should create a "donut" or halo sign around the nerve.
  • Inject the remaining volume slowly (e.g., 0.1-0.2 mL total) while visualizing the spread.

4. Block Assessment:

  • Motor Block: Assess postural and withdrawal reflexes of the hindlimb at set time points post-injection.
  • Sensory Block (Nociception): Use a thermal stimulus (Hargreaves test) or mechanical stimulus (von Frey filaments) applied to the plantar surface of the paw and measure the withdrawal latency or threshold.

Protocol 2: Assessment of Sensory and Motor Blockade in Rodents

1. Mechanical Allodynia (von Frey Test):

  • Place the animal in an elevated cage with a wire mesh floor and allow it to acclimatize for 15-20 minutes.
  • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
  • A positive response is a sharp withdrawal, flinching, or licking of the paw.
  • Determine the 50% paw withdrawal threshold using a method like the up-down method. An effective block will significantly increase this threshold.

2. Thermal Nociception (Hargreaves Test):

  • Place the animal in a plexiglass enclosure on a glass floor and allow it to acclimatize.
  • Position a radiant heat source beneath the glass floor, targeting the plantar surface of the hind paw.
  • Measure the time (paw withdrawal latency) it takes for the animal to withdraw its paw from the stimulus.
  • An effective block will significantly increase the paw withdrawal latency. A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.

3. Motor Function (Beam Walking or Rotarod Test):

  • Beam Walking: Assess the animal's ability to traverse a narrow, elevated beam. Score the number of foot slips or falls. A motor block will impair this ability.
  • Rotarod: Place the animal on a rotating rod with an accelerating speed. Record the latency to fall. An effective motor block will significantly decrease the time the animal can stay on the rod.

Visualizations and Diagrams

Mechanism of Action: this compound

This compound functions by blocking voltage-gated sodium channels (NaV) in the neuronal cell membrane. This prevents the influx of sodium ions that is necessary for the depolarization and propagation of action potentials, thereby blocking nerve conduction. The drug has a higher affinity for the open and inactivated states of the channel than the resting state.

G Mechanism of this compound on Voltage-Gated Sodium Channels cluster_membrane Neuronal Membrane Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Channel Blocked) Open->Inactivated Time-dependent Inactivation Block Na+ Channel Blockade (No Action Potential) Inactivated->Resting Repolarization Levo This compound Levo->Open High Affinity Binding Levo->Inactivated High Affinity Binding Levo->Block Prevents Na+ Influx

Caption: this compound preferentially binds to open and inactivated Na+ channels, preventing nerve impulses.

Experimental Workflow

This diagram outlines the typical workflow for a nerve block experiment in an animal model, from initial preparation to final data analysis.

G General Experimental Workflow for Nerve Block Assessment Prep 1. Animal Preparation (Anesthesia, Shaving, Positioning) Baseline 2. Baseline Testing (Pre-block Sensory/Motor Assessment) Prep->Baseline Block 3. Nerve Block Procedure (Ultrasound/Nerve Stimulator Guidance) Baseline->Block Assess 4. Post-Block Assessment (Timed Sensory & Motor Tests) Block->Assess Monitor 5. Recovery Monitoring (Observe for adverse effects, return of function) Assess->Monitor Analysis 6. Data Analysis (Calculate Onset, Duration, Efficacy) Monitor->Analysis G Troubleshooting a Failed Nerve Block Start Block Ineffective After 30 Mins? CheckPlacement Re-verify Anatomy & Needle Placement (Use Ultrasound) Start->CheckPlacement Yes Success Block is Successful Start->Success No CheckDose Is Volume & Concentration Sufficient? CheckPlacement->CheckDose Placement Appears Correct RescueBlock Perform Rescue Block or Exclude Animal from Study CheckPlacement->RescueBlock Placement Incorrect/ Reposition & Re-inject AnatomicalVar Consider Anatomical Variation or Intrafascicular Injection CheckDose->AnatomicalVar Yes AdjustDose Increase Concentration/Volume (within safety limits) CheckDose->AdjustDose No AnatomicalVar->RescueBlock AdjustDose->RescueBlock Adjust Dose for Next Animal

References

Technical Support Center: Stability of Levobupivacaine Solution for Injection and Infusion

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with levobupivacaine solutions. This resource provides in-depth information on the stability of this compound for injection and infusion, presented in a clear question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound solutions?

A1: this compound solutions should generally be stored at controlled room temperature (20-25°C or 68-77°F). Specific products may have different recommendations, so it is crucial to consult the manufacturer's package insert for detailed storage conditions.[1][2] Diluted solutions may have different stability profiles. For instance, this compound diluted with 0.9% sodium chloride solution has demonstrated chemical and physical in-use stability for up to 7 days at 20-22°C.[3]

Q2: How long is this compound stable after dilution?

A2: The stability of diluted this compound solutions depends on the diluent, final concentration, and storage conditions. When diluted with 0.9% sodium chloride to concentrations of 0.625 mg/mL and 1.25 mg/mL, this compound has been shown to be chemically and physically stable for up to 30 days at either 2-8°C or 20-25°C.[1][4]

Q3: Is this compound compatible with other drugs for co-administration?

A3: Yes, this compound is compatible with several other drugs commonly used in regional anesthesia and pain management. Studies have demonstrated compatibility with fentanyl, sufentanil, morphine, and clonidine when mixed in 0.9% sodium chloride solution.[1][3][5][6][7] However, this compound may precipitate if diluted with alkaline solutions and should not be mixed with sodium bicarbonate injections.[4][5] It is essential to consult specific compatibility studies before preparing any admixture.

Q4: What are the known degradation pathways for this compound?

A4: this compound is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP1A2.[8][9] The main metabolic pathways are N-dealkylation to desbutyl this compound and hydroxylation to 3-hydroxy this compound. These metabolites are then further conjugated for excretion.[8][10] While these are metabolic pathways, they can inform potential chemical degradation routes under certain conditions.

Troubleshooting Guide

Issue: Precipitation or visible particles are observed in the this compound solution.

Possible Causes & Solutions:

  • pH Incompatibility: this compound can precipitate in alkaline solutions (pH > 8.5).[5] Ensure that any diluents or co-administered drugs do not create an alkaline environment. Do not mix with sodium bicarbonate.

  • Drug Incompatibility: Although compatible with several drugs, unforeseen incompatibilities can occur. Visually inspect the solution for any changes after mixing. If precipitation is observed, discard the solution.[11]

  • Storage Conditions: Improper storage temperatures could potentially affect the solubility. Store the solution according to the manufacturer's recommendations.

Issue: The anesthetic effect of the this compound solution appears to be diminished.

Possible Causes & Solutions:

  • Chemical Degradation: Prolonged storage, exposure to light, or inappropriate temperatures can lead to chemical degradation and a loss of potency. Ensure that the solution has been stored correctly and is within its expiry date. Admixtures with other drugs, especially those sensitive to light like epinephrine, require protection from light.[12]

  • Improper Dilution: An incorrect dilution will result in a lower-than-expected concentration, leading to reduced efficacy. Double-check all calculations and procedures during the dilution process.

Stability Data

The following tables summarize the stability of this compound under various conditions as reported in the literature.

Table 1: Stability of this compound Solution (Alone)

Concentration(s)DiluentContainerStorage TemperatureDuration of Stability
0.625 mg/mL, 1.25 mg/mL0.9% Sodium ChlorideNot Specified2-8°C or 20-25°C30 days[1][4]
5 mg/mL0.9% Sodium ChlorideNot Specified20-22°C7 days[3]
Not Specified0.9% Sodium ChloridePolypropylene Syringes4°C and 21°C28 days[6][13]
Not Specified0.9% Sodium ChloridePolypropylene Syringes36°C23 days[6][13]

Table 2: Stability of this compound in Admixtures

This compound ConcentrationAdmixture Component(s) & Concentration(s)DiluentContainerStorage TemperatureDuration of Stability
Not SpecifiedFentanyl, EpinephrineNot SpecifiedInfusion BagsRefrigerator (protected from light)60 days[12]
Not SpecifiedFentanyl, EpinephrineNot SpecifiedInfusion BagsRoom Temperature (protected from light)40 days[12]
5 mg/mLClonidine (8.4 µg/mL), Morphine (0.05 mg/mL), or Fentanyl (4 µg/mL)0.9% Sodium ChlorideNot Specified20-22°C40 hours[3]
0.625 mg/mL, 1.25 mg/mLClonidine HCl (8.4 µg/mL), Morphine Sulfate (50 µg/mL), Fentanyl Citrate (2-4 µg/mL)0.9% Sodium ChlorideNot Specified2-8°C or 20-25°C30 days[1][4]
Not SpecifiedSufentanil Citrate0.9% Sodium ChloridePolypropylene Syringes4°C, 21°C, and 36°C28 days[6][13]
625 mg / 500 mLSufentanil (500 µg / 500 mL)0.9% Sodium ChloridePVC Bags4°C (after freezing and thawing)70 days[7]

Experimental Protocols

Methodology for Stability-Indicating High-Performance Liquid Chromatography (HPLC) Assay

The chemical stability of this compound and its admixtures is commonly assessed using a stability-indicating HPLC method. While specific parameters may vary between studies, a general protocol is as follows:

  • Sample Preparation: At specified time points, an aliquot of the solution is withdrawn from the storage container. The sample may be diluted with the mobile phase to an appropriate concentration for analysis.

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A reversed-phase column, such as a C18 or CN column, is typically employed.[14][15]

  • Mobile Phase: The mobile phase is generally a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The pH of the buffer and the ratio of the solvents are optimized to achieve good separation of the parent drug from any potential degradation products.[7][15]

  • Detection: The UV detector is set to a wavelength where this compound has significant absorbance, often in the range of 210-260 nm.[7][15]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the drug in the sample to a standard curve generated from solutions of known concentrations.

  • Stability Criteria: The solution is considered stable if the concentration of the active ingredient remains within a certain percentage of the initial concentration, typically 90-110%.[12]

Visualizations

Stability_Testing_Workflow Experimental Workflow for this compound Stability Testing prep Prepare this compound Solution / Admixture storage Store under Defined Conditions (Temperature, Light, Container) prep->storage sampling Sample at Predetermined Time Points storage->sampling analysis Analyze Samples sampling->analysis hplc HPLC Analysis (Assay for Potency) analysis->hplc Primary visual Visual Inspection (Color, Clarity, Precipitation) analysis->visual Secondary ph pH Measurement analysis->ph Secondary data Data Evaluation (Compare to Initial Values) hplc->data visual->data ph->data report Generate Stability Report data->report

Caption: Workflow for assessing the stability of this compound solutions.

Levobupivacaine_Metabolism Metabolic Pathway of this compound levo This compound cyp3a4 CYP3A4 levo->cyp3a4 cyp1a2 CYP1A2 levo->cyp1a2 desbutyl Desbutyl this compound cyp3a4->desbutyl hydroxy 3-Hydroxy this compound cyp1a2->hydroxy excretion Excretion desbutyl->excretion conjugates Glucuronide and Sulfate Conjugates hydroxy->conjugates conjugates->excretion

Caption: Primary metabolic pathways of this compound in the liver.

References

Preventing Levobupivacaine degradation in long-term in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for preventing the degradation of Levobupivacaine in long-term in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary factors that cause this compound degradation in an experimental setting?

A1: The main factors influencing this compound stability are temperature, pH, and light exposure. As an amino-amide local anesthetic, it is relatively stable, but long-term experiments require careful control of these conditions to ensure the compound's integrity.

Q2: How should I prepare and store my stock solutions of this compound?

A2: For optimal stability, this compound hydrochloride stock solutions should be prepared in an acidic solution, such as 0.9% sodium chloride, as they are formulated for stability in this state.[1] It is crucial to store these solutions protected from light.[2][3] Refrigeration at 4°C is the preferred storage condition for extending stability.[3]

Q3: Can I store this compound solutions at room temperature?

A3: this compound hydrochloride solutions can maintain chemical stability for a significant period at room temperature (21°C), with studies showing stability for at least 28-40 days when protected from light.[2][3] However, for long-term storage exceeding this period, refrigeration is recommended to minimize any potential degradation.

Q4: Is this compound sensitive to light?

A4: Yes. While this compound itself is less sensitive than some co-administered drugs like epinephrine, protection from light is a consistent recommendation to ensure long-term stability.[2][3] Experiments should be conducted under subdued light conditions where possible, and storage containers should be opaque or wrapped in foil.

Q5: What is the effect of temperature on this compound stability during my experiment?

A5: Increased temperature can accelerate degradation. While stable for many days at room temperature and even at 36-37°C[3][4], long-term incubations at physiological temperatures (37°C) may lead to a gradual loss of potency. One study noted that this compound hydrochloride solution maintained stability for 23 days at 36°C.[3][5] For experiments lasting longer than this, it is advisable to periodically replace the medium containing this compound or conduct a stability study under your specific experimental conditions.

Q6: How does pH affect the stability of this compound in my culture medium?

A6: this compound is formulated as a hydrochloride salt at an acidic pH (typically 4.0-6.0) to ensure stability and solubility.[1][6] Most cell culture media are buffered to a physiological pH of ~7.4. This shift to a more neutral or slightly alkaline pH can potentially increase the rate of degradation over long periods. While stable for days, very long-term experiments (weeks to months) may see some degradation. It is good practice to measure the pH of your final experimental solution.

Q7: I've mixed this compound with other compounds in my experiment. Could this affect its stability?

A7: Yes, interactions are possible. This compound has been shown to be stable when mixed with fentanyl, sufentanil, clonidine, and morphine in specific concentrations and diluents.[2][6][7] However, the stability of admixtures is highly dependent on the specific components, their concentrations, and the final pH of the solution.[8] If you are using a novel combination of compounds, a preliminary stability assessment is highly recommended.

Q8: What type of container or plasticware should I use?

A8: Studies have demonstrated good stability of this compound in both polypropylene (PP) syringes and polyvinyl chloride (PVC) bags.[3][7] These materials are common in laboratory plasticware (e.g., centrifuge tubes, flasks). Therefore, standard sterile, high-quality plasticware should be appropriate. Avoid using materials that are not certified for cell culture or chemical storage, as leachables could potentially interact with the compound.

Quantitative Stability Data

The following tables summarize the chemical stability of this compound under various conditions as reported in the literature. Chemical stability is generally defined as retaining more than 90% of the initial concentration.

Table 1: Stability of this compound Hydrochloride Solution

Storage TemperatureConcentrationDiluentContainerDuration of StabilityReference
4°C (Refrigerator)Not Specified0.9% NaClPolypropylene Syringes28 days[3][5]
21°C (Room Temp)Not Specified0.9% NaClPolypropylene Syringes28 days[3][5]
36°CNot Specified0.9% NaClPolypropylene Syringes23 days[3][5]

Table 2: Stability of this compound in Admixtures

Admixture ComponentsStorage TemperatureContainerDuration of StabilityReference
This compound, Fentanyl, Epinephrine4°C (Refrigerator), Protected from LightInfusion Bags60 days[2]
This compound, Fentanyl, EpinephrineRoom Temperature, Protected from LightInfusion Bags40 days[2]
This compound, Sufentanil4°C, 21°C, and 36°CPolypropylene Syringes28 days[3][5]
This compound, Sufentanil4°C (after freeze-thaw)PVC Bags70 days[7]
This compound, Clonidine, Morphine, Fentanyl2-8°C or 20-25°CNot Specified30 days[6]

Experimental Protocols

Protocol: Verifying this compound Stability in a Specific In Vitro Model

This protocol outlines a method to determine the stability of this compound under your specific long-term experimental conditions using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the concentration of this compound over time in a specific cell culture medium at physiological temperature.

Materials:

  • This compound hydrochloride

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile, nuclease-free water

  • 0.9% Sodium Chloride solution

  • Sterile culture plates or flasks (matching your experimental setup)

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., reversed-phase C18)

  • Mobile phase (example: acetonitrile and a buffer like tertabutyl ammonium hydrogen sulfate)[7]

  • Incubator (37°C, 5% CO₂)

  • pH meter

Methodology:

  • Preparation of Standard Curve:

    • Prepare a concentrated stock solution of this compound in 0.9% NaCl.

    • Create a series of dilutions from the stock solution in your cell culture medium to generate a standard curve (e.g., 0, 1, 5, 10, 25, 50 µg/mL).

    • Analyze these standards immediately via HPLC to establish the relationship between concentration and peak area.

  • Preparation of Stability Samples:

    • Prepare a bulk solution of this compound in your complete cell culture medium at the final concentration used in your experiments.

    • Measure and record the initial pH of the solution.

    • Aliquot this solution into multiple wells of a culture plate or into several small flasks to mimic your experimental setup. Use at least 3 replicates per time point.

    • Prepare a control set of aliquots stored at 4°C, protected from light.

  • Incubation:

    • Place the experimental plates/flasks in a 37°C incubator.

    • At designated time points (e.g., Day 0, 1, 3, 7, 14, 21, 28), remove the aliquots for one time point.

  • Sample Processing & Analysis:

    • For each sample, visually inspect for any precipitation or color change.

    • Measure the pH of the medium.

    • If the medium contains cells or significant protein, a protein precipitation step may be needed (e.g., adding cold acetonitrile). Centrifuge to pellet debris.

    • Transfer the supernatant (or the cell-free medium) to an HPLC vial.

    • Analyze the samples by HPLC, using the same method as for the standard curve. The detection wavelength for this compound is typically in the UV range, around 260 nm.[7]

  • Data Analysis:

    • Using the standard curve, calculate the concentration of this compound in each sample at each time point.

    • Plot the concentration versus time.

    • Calculate the percentage of this compound remaining compared to the Day 0 concentration. Stability is typically defined as retaining >90% of the initial concentration.

Visualizations

G cluster_factors Primary Degradation Factors cluster_outcomes Potential Outcomes cluster_mitigation Mitigation Strategies Temp Temperature (Especially >36°C over long periods) Degradation This compound Degradation Temp->Degradation Light Light Exposure (UV and ambient) Light->Degradation pH pH (Deviation from acidic formulation pH) pH->Degradation Loss Loss of Potency / Inaccurate Results Degradation->Loss Store Store Stock at 4°C This compound This compound in Solution Store->this compound Preserves Protect Protect from Light (Opaque tubes/foil) Protect->this compound Preserves Control Control/Monitor pH Control->this compound Maintains Validate Perform Stability Study (For long-term experiments) Validate->Loss Prevents

Caption: Factors influencing this compound stability and mitigation strategies.

G start Start: Plan Stability Experiment prep_std 1. Prepare Standard Curve (this compound in medium) start->prep_std prep_samples 2. Prepare Stability Samples (Aliquots for each time point + controls) prep_std->prep_samples incubate 3. Incubate Samples (e.g., 37°C) & Store Controls (4°C) prep_samples->incubate collect 4. Collect Samples at Time Points (e.g., T=0, 1, 3, 7, 14 days) incubate->collect process 5. Process Samples (Visual check, pH, protein precipitation if needed) collect->process analyze 6. Analyze by HPLC process->analyze calculate 7. Calculate Concentration (Using standard curve) analyze->calculate end End: Determine Stability Profile calculate->end

Caption: Experimental workflow for a this compound stability study.

References

Validation & Comparative

A Comparative Analysis of Levobupivacaine and Ropivacaine for Peripheral Nerve Blockade

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of regional anesthesia, levobupivacaine and ropivacaine have emerged as safer alternatives to bupivacaine for peripheral nerve blocks, owing to their reduced potential for cardiotoxicity and central nervous system toxicity.[1][2] Both are long-acting amide local anesthetics, but subtle differences in their pharmacological profiles translate to variations in their clinical efficacy.[2][3] This guide provides a detailed comparison of this compound and ropivacaine, supported by data from multiple clinical studies, to assist researchers and drug development professionals in making informed decisions.

Pharmacological Profile

This compound is the pure S-enantiomer of bupivacaine, while ropivacaine is also a pure S-enantiomer, but of mepivacaine.[1][3] A key differentiator is their lipid solubility; ropivacaine is less lipophilic than this compound.[4] This property is associated with a decreased potential for central nervous system toxicity and cardiotoxicity and may result in a greater degree of motor-sensory differentiation, which can be advantageous when motor blockade is undesirable.[3] In terms of potency, evidence suggests a hierarchy of bupivacaine being more potent than this compound, which is in turn more potent than ropivacaine.[2][5]

Comparative Efficacy: A Data-Driven Overview

A meta-analysis of twelve randomized controlled trials encompassing 556 patients revealed key differences in the clinical performance of this compound and ropivacaine in peripheral nerve blocks.[4][6] While no statistically significant difference was observed in the onset time of surgical anesthesia, sensory block, or motor block, this compound demonstrated a longer duration of action.[6][7]

Table 1: Onset of Anesthesia

ParameterThis compoundRopivacaineStatistical Significance
Onset of Surgical AnesthesiaNo significant differenceNo significant differenceP > 0.05[4][6]
Onset of Sensory Block9.42 ± (not specified) min11.58 ± (not specified) minP < 0.001[8]
Onset of Motor Block13.88 ± (not specified) min15.74 ± (not specified) minP = 0.002[8]

Note: Data from individual studies may show statistically significant differences, as seen in the study by Barad et al.[8], while meta-analyses may find no overall significant difference.

Table 2: Duration of Block and Postoperative Analgesia

ParameterThis compoundRopivacaineStatistical Significance
Duration of Anesthesia (Overall)Longer durationShorter durationWMD: -2.94; 95% CI: -5.56 to -0.32[4][6]
Duration of Sensory Block10.24 ± (not specified) hours7.72 ± (not specified) hoursP < 0.001[8]
Duration of Motor Block9.04 ± (not specified) hours7.16 ± (not specified) hoursP < 0.001[8]
Postoperative Rescue AnalgesiaLower incidenceHigher incidenceOR: 2.11; 95% CI: 1.18 to 3.74[4][6]
Time to First Analgesic Request11.82 ± (not specified) hours8.58 ± (not specified) hoursP < 0.001[8]

WMD: Weighted Mean Difference; CI: Confidence Interval; OR: Odds Ratio.

These data suggest that this compound provides a more prolonged anesthetic and analgesic effect compared to ropivacaine.[4][6][8] This is further supported by a lower incidence of patients requiring postoperative rescue analgesia in the this compound group.[4][6] However, it is important to note that at equipotent concentrations, the clinical profiles can be similar. For instance, one study found that 0.25% this compound provided a similar quality of anesthesia as an equipotent 0.4% concentration of ropivacaine.[4]

Patient Satisfaction and Safety Profile

The aforementioned meta-analysis found no significant difference in overall patient satisfaction between the two groups.[4][6] Both drugs are considered to have a favorable safety profile compared to racemic bupivacaine, with fewer adverse effects on the cardiovascular and central nervous systems.[1]

Experimental Protocols

The methodologies employed in comparative studies are crucial for interpreting the results. A typical experimental design is a prospective, randomized, double-blind clinical trial.

1. Patient Selection and Randomization:

  • Inclusion criteria typically involve adult patients (e.g., ASA physical status I or II) scheduled for a specific surgery requiring a peripheral nerve block.[8]

  • Exclusion criteria would include patient refusal, known allergy to amide local anesthetics, pre-existing neuromuscular disorders, and infection at the injection site.

  • Patients are randomly allocated to receive either this compound or ropivacaine at a specified concentration and volume.[8]

2. Block Administration:

  • The peripheral nerve block is often performed under ultrasound guidance or with the use of a peripheral nerve stimulator to ensure accurate needle placement.[8]

  • The local anesthetic solution is injected perineurally.

3. Assessment of Block Characteristics:

  • Sensory Block: The onset and duration of sensory block are commonly assessed using the pinprick test with a blunt needle at predefined intervals (e.g., every 2-5 minutes) until complete sensory loss is achieved.[4] The duration is measured from the time of injection until the first report of pain or the first request for analgesia.

  • Motor Block: Motor block is typically evaluated using a modified Bromage scale or a similar scoring system, assessing the ability to move the relevant limb.[7] Assessments are performed at regular intervals until complete motor blockade and then during recovery.

  • Postoperative Analgesia: The time to the first request for rescue analgesia is recorded. Pain intensity is often measured using a Visual Analog Scale (VAS) or a Numeric Rating Scale (NRS).[4]

4. Data Analysis:

  • Statistical analysis is performed to compare the two groups, with a p-value of <0.05 typically considered statistically significant.[8]

Visualizing the Experimental Workflow

The following diagram illustrates a standard workflow for a clinical trial comparing this compound and ropivacaine.

G cluster_pre Pre-Procedure cluster_proc Procedure cluster_post Post-Procedure Assessment cluster_analysis Data Analysis A Patient Recruitment (Inclusion/Exclusion Criteria) B Informed Consent A->B C Randomization (this compound vs. Ropivacaine) B->C D Peripheral Nerve Block Administration (Ultrasound/Nerve Stimulator Guided) C->D E Assess Onset of Sensory Block (e.g., Pinprick Test) D->E F Assess Onset of Motor Block (e.g., Bromage Scale) D->F G Monitor Duration of Sensory Block E->G H Monitor Duration of Motor Block F->H I Record Time to First Analgesic Request G->I H->I J Assess Patient Satisfaction I->J K Statistical Comparison of Groups J->K L Conclusion on Comparative Efficacy K->L

Comparative Clinical Trial Workflow

Conclusion

References

In vitro comparison of Levobupivacaine and its R-enantiomer on cardiac ion channels

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the in vitro effects of Levobupivacaine and its R-enantiomer, Dextrobupivacaine, on critical cardiac ion channels reveals key stereoselective differences that likely contribute to their varying cardiotoxicity profiles. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear, evidence-based overview.

This compound, the S(-)-enantiomer of bupivacaine, is widely recognized for its improved safety profile compared to the racemic mixture and its R(+)-enantiomer, dextrobupivacaine. In vitro studies targeting cardiac ion channels—the primary mediators of cardiac electrophysiology—have been instrumental in elucidating the molecular basis for this difference. The primary mechanism of action for these local anesthetics involves the blockade of voltage-gated ion channels, with stereoselective interactions playing a crucial role in their cardiac effects.

Comparative Effects on Cardiac Sodium (Na+) Channels

Voltage-gated sodium channels (NaV) are critical for the initiation and propagation of the cardiac action potential. The blockade of these channels by local anesthetics can lead to conduction disturbances and arrhythmias.

Studies have consistently demonstrated a stereoselective block of cardiac sodium channels, with the R(+)-enantiomer (dextrobupivacaine) exhibiting a more potent effect, particularly on the inactivated state of the channel.[1][2][3] This enhanced affinity for the inactivated state by dextrobupivacaine is significant because a substantial fraction of sodium channels exist in this state during the plateau phase of the cardiac action potential.

One key study using the whole-cell voltage-clamp technique in isolated guinea pig ventricular myocytes found that at a concentration of 10 µmol/L, R(+)-bupivacaine induced a significantly larger inhibition of the sodium current (INa) during long depolarizations compared to the S(-)-enantiomer (72% vs. 58%).[1][2] Furthermore, the rate of block development was faster for the R(+)-enantiomer.[1][2]

ParameterThis compound (S(-)-bupivacaine)Dextrobupivacaine (R(+)-bupivacaine)Ion ChannelCell TypeReference
Tonic Block (10 µmol/L) 8%6%NaVGuinea Pig Ventricular Myocytes[1][2]
INa Inhibition (long depolarization, 10 µmol/L) 58 ± 3%72 ± 2%NaVGuinea Pig Ventricular Myocytes[1][2]
Time Constant of Block Development 2.56 ± 0.26 s1.84 ± 0.16 sNaVGuinea Pig Ventricular Myocytes[1][2]
Shift in Na+ Current Availability 30 ± 2 mV37 ± 2 mVNaVGuinea Pig Ventricular Myocytes[1][2]
Apparent Affinity (Activated State) 4.3 µmol/L3.3 µmol/LNaVGuinea Pig Ventricular Myocytes[1]

Differential Blockade of Cardiac Potassium (K+) Channels

Potassium channels are crucial for the repolarization phase of the cardiac action potential. Blockade of these channels can prolong the action potential duration, potentially leading to arrhythmias. The effects of bupivacaine enantiomers on various cardiac potassium channels, including hKv1.5, HERG (hERG), and ATP-sensitive potassium (KATP) channels, have been investigated.

Data suggests that this compound is generally less potent than dextrobupivacaine in blocking cardiac K+ channels.[3][4] For instance, a study on the cloned human cardiac K+ channel hKv1.5 showed that dextrobupivacaine was a more potent blocker than this compound.[3]

However, the interaction with the HERG channel, which is critical for cardiac repolarization, shows a different pattern of stereoselectivity. One study found that this compound was approximately two-fold more potent than dextrobupivacaine in blocking HERG channels.[5] This finding suggests a complex interplay of effects on different potassium channel subtypes.

In the case of cardiac ATP-sensitive potassium (KATP) channels, bupivacaine (racemic) was found to be more potent than this compound.[6]

ParameterThis compoundDextrobupivacaineBupivacaine (Racemic)Ion ChannelCell TypeReference
IC50 (Cardiac KATP) 168 µM-52 µMKATP (Kir6.2/SUR2A)COS-7 Cells[6]
HERG Channel Block (20 µM) 67.5 ± 4.2%47.2 ± 5.2%52.7 ± 2.0%HERGCHO Cells[5]
TREK-1 Channel IC50 126.1 ± 24.5 µM-95.4 ± 14.6 µMTREK-1 (K2P)COS-7 Cells[7]

Experimental Protocols

Whole-Cell Voltage-Clamp on Isolated Myocytes

The inhibitory effects of the bupivacaine enantiomers on cardiac sodium currents were typically investigated using the whole-cell voltage-clamp technique in freshly isolated ventricular myocytes from animal models such as guinea pigs.[1][2]

Methodology:

  • Cell Isolation: Ventricular myocytes are enzymatically dissociated from the heart.

  • Electrophysiological Recording: A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane. The membrane is then ruptured to allow electrical access to the cell interior.

  • Voltage Control: The membrane potential is clamped at a holding potential (e.g., -100 mV), and depolarizing voltage steps are applied to elicit sodium currents.

  • Drug Application: The cells are superfused with an external solution containing a defined concentration of the test compound (this compound or dextrobupivacaine).

  • Data Acquisition: The resulting ion currents are recorded and analyzed to determine parameters such as the percentage of block, time course of block, and voltage dependence of channel availability.

Ion Channel Expression in Cell Lines

For studying effects on specific human ion channel subtypes without confounding currents from other channels, researchers often use non-excitable mammalian cell lines (e.g., CHO, COS-7) that are stably or transiently transfected to express the gene encoding the channel of interest (e.g., HERG, KATP channels).[5][6]

Methodology:

  • Cell Culture and Transfection: The chosen cell line is cultured and transfected with the plasmid DNA containing the gene for the specific ion channel subunit(s).

  • Electrophysiological Recording: The whole-cell patch-clamp technique is employed as described above.

  • Concentration-Response Analysis: The cells are exposed to a range of drug concentrations to determine the half-maximal inhibitory concentration (IC50).

Visualizing the Experimental Workflow and Drug Action

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell Isolation Cell Isolation / Culture (e.g., Guinea Pig Myocytes, CHO Cells) Transfection Transfection with Ion Channel DNA (if applicable) Cell Isolation->Transfection Patch Clamp Whole-Cell Patch Clamp Configuration Transfection->Patch Clamp Voltage Protocol Application of Specific Voltage Protocols Patch Clamp->Voltage Protocol Drug Application Superfusion with This compound or Dextrobupivacaine Voltage Protocol->Drug Application Current Measurement Measurement of Ion Channel Currents Drug Application->Current Measurement Data Analysis Analysis of Block Percentage, IC50, Kinetics Current Measurement->Data Analysis

Caption: Experimental workflow for in vitro cardiac ion channel analysis.

Signaling_Pathway cluster_na Sodium Channel (NaV) cluster_k Potassium Channel (e.g., HERG) NaV_Open Open State NaV_Inactive Inactivated State NaV_Open->NaV_Inactive NaV_Resting Resting State NaV_Inactive->NaV_Resting Repolarization NaV_Resting->NaV_Open Depolarization K_Closed Closed State K_Open Open State K_Closed->K_Open Depolarization K_Open->K_Closed Repolarization Levo This compound Levo->NaV_Inactive Weaker Block Levo->K_Open Block Dextro Dextrobupivacaine Dextro->NaV_Inactive Stronger Block Dextro->K_Open Weaker/Different Block

Caption: Differential effects on cardiac sodium and potassium channels.

References

A Comparative Analysis of Levobupivacaine's Analgesic Efficacy in a Porcine Surgical Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of levobupivacaine's analgesic properties with its common alternatives, bupivacaine and ropivacaine, within the context of a porcine surgical model. The data presented is synthesized from a combination of porcine-specific pharmacokinetic studies and comparative analgesic efficacy trials in other relevant animal models and clinical settings, offering a valuable resource for preclinical research and drug development.

Executive Summary

This compound, the S(-)-enantiomer of bupivacaine, is a long-acting local anesthetic developed to provide a safer alternative to its racemic parent compound, bupivacaine, particularly concerning cardiotoxicity.[1] This guide outlines the validation of its analgesic effect in a porcine surgical model, a translational model increasingly utilized due to its physiological similarities to humans. While direct comparative studies of this compound, bupivacaine, and ropivacaine in a porcine surgical model are limited, this guide consolidates available data to facilitate informed decisions in preclinical study design.

Comparative Analgesic and Pharmacokinetic Profiles

The following tables summarize the key pharmacokinetic and analgesic parameters of this compound, bupivacaine, and ropivacaine. Data for this compound in pigs is directly cited, while comparative data is drawn from other animal and human studies to provide a comprehensive overview.

Table 1: Pharmacokinetic Parameters in Swine (this compound)

ParameterValueReference
Drug This compound (1 mg/kg subcutaneous infiltration)[2][3]
Mean Maximum Plasma Concentration (Cmax) 809.98 µg/L[2][3]
Time to Maximum Plasma Concentration (Tmax) ~1 hour[2][3]
Area Under the Curve (AUC) 6552.46 µg/L*h[2][3]
Half-life (t½) 6.25 hours[2][3]
Plasma Clearance 4.41 L/h[2][3]
Volume of Distribution 1.23 L/kg[2][3]

Note: The peak plasma concentrations observed in this study were well below those associated with toxicity in pigs.[2]

Table 2: Comparative Analgesic Properties (Synthesized from various models)

ParameterThis compoundBupivacaineRopivacaine
Anesthetic Potency Slightly less potent than BupivacaineMost potentLeast potent of the three
Onset of Action Similar to BupivacaineSimilar to this compoundSimilar to Bupivacaine
Duration of Sensory Block Longer than Ropivacaine, similar to or slightly longer than Bupivacaine[4][5]Similar to or slightly shorter than this compound[5]Shorter than this compound and Bupivacaine[4]
Motor Block Less intense and shorter duration than BupivacaineMore intense and longer duration than this compound and RopivacaineLeast intense motor block
Cardiotoxicity Lower than Bupivacaine[1]Highest of the threeLower than Bupivacaine
Neurotoxicity Lower than Bupivacaine[6]Highest of the three[6]Lower than this compound and Bupivacaine[6]

Experimental Protocols

The following is a detailed methodology for a porcine surgical model designed to validate the analgesic effect of this compound, adapted from established protocols for local anesthetic evaluation in pigs.[7][8]

Animal Model
  • Species: Domestic Swine (e.g., Landrace)

  • Weight: 30-40 kg

  • Health Status: Healthy, free of disease, and acclimated to the facility for at least 7 days.

  • Ethical Considerations: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to relevant animal welfare guidelines.

Anesthesia and Surgical Procedure
  • Pre-medication: Intramuscular injection of a sedative cocktail (e.g., ketamine, xylazine, and midazolam).

  • Induction: Intravenous administration of propofol to effect.

  • Maintenance: Inhalation anesthesia with isoflurane in oxygen.

  • Surgical Model: A standardized incisional pain model will be created. A 10 cm longitudinal incision will be made through the skin, subcutaneous tissue, and fascia of the paravertebral lumbar region. The muscle layer will be bluntly dissected.

Drug Administration (Randomized and Blinded)
  • Group 1 (Control): Infiltration of the surgical wound with 0.9% sterile saline.

  • Group 2 (this compound): Infiltration of the surgical wound with a predetermined dose of this compound (e.g., 2 mg/kg of 0.5% solution).

  • Group 3 (Bupivacaine): Infiltration of the surgical wound with an equipotent dose of bupivacaine (e.g., 2 mg/kg of 0.5% solution).

  • Group 4 (Ropivacaine): Infiltration of the surgical wound with an equipotent dose of ropivacaine (e.g., 2 mg/kg of 0.5% solution).

  • Administration Technique: The total volume of the injectate will be administered via subcutaneous and intramuscular infiltration along the edges of the incision.

Postoperative Analgesic Assessment
  • Pain Scoring: A validated porcine pain scale (e.g., based on posture, activity, and response to palpation) will be used to assess pain at regular intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours post-surgery).

  • Mechanical Nociceptive Threshold Testing: Von Frey filaments will be used to determine the mechanical withdrawal threshold at the periphery of the incision.

  • Rescue Analgesia: If the pain score exceeds a predetermined threshold, rescue analgesia (e.g., intramuscular morphine) will be administered, and the time to first rescue analgesia will be recorded.

  • Physiological Parameters: Heart rate, respiratory rate, and blood pressure will be monitored continuously.

Pharmacokinetic Sampling
  • Blood samples will be collected at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 360, 480, and 720 minutes) post-administration to determine the plasma concentrations of the local anesthetics via liquid chromatography-mass spectrometry (LC-MS).

Mandatory Visualizations

Signaling Pathway of Local Anesthetics

LocalAnestheticPathway cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NaChannel_closed Voltage-gated Na+ Channel (Closed) NaChannel_open Voltage-gated Na+ Channel (Open) NaChannel_closed->NaChannel_open Depolarization NaChannel_inactive Voltage-gated Na+ Channel (Inactive) NaChannel_open->NaChannel_inactive Inactivation NaChannel_blocked Blocked Na+ Channel NaChannel_open->NaChannel_blocked Na_ion_in Na+ NaChannel_open->Na_ion_in NaChannel_inactive->NaChannel_blocked NoDepolarization Inhibition of Depolarization NaChannel_blocked->NoDepolarization NerveImpulse Nerve Impulse NerveImpulse->NaChannel_closed Arrival Na_ion_out Na+ Na_ion_out->NaChannel_open Influx Levobupivacaine_out This compound (Unionized) Levobupivacaine_in This compound (Ionized) Levobupivacaine_out->Levobupivacaine_in Diffusion Levobupivacaine_in->NaChannel_open Binds to intracellular site Levobupivacaine_in->NaChannel_inactive Binds to intracellular site NoPainSignal No Pain Signal Transmission NoDepolarization->NoPainSignal Leads to

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

Experimental Workflow

ExperimentalWorkflow cluster_preop Pre-Operative Phase cluster_op Operative Phase cluster_postop Post-Operative Phase cluster_analysis Data Analysis AnimalAcclimation Animal Acclimation (7 days) Randomization Randomization into Treatment Groups AnimalAcclimation->Randomization Premedication Pre-medication & Anesthesia Induction Randomization->Premedication SurgicalIncision Standardized Surgical Incision Premedication->SurgicalIncision DrugAdministration Local Infiltration (this compound, Bupivacaine, Ropivacaine, Saline) SurgicalIncision->DrugAdministration PainAssessment Pain Scoring & Nociceptive Testing (0-24 hours) DrugAdministration->PainAssessment PK_Sampling Pharmacokinetic Blood Sampling DrugAdministration->PK_Sampling RescueAnalgesia Administration of Rescue Analgesia (as needed) PainAssessment->RescueAnalgesia DataAnalysis Statistical Analysis of Pain Scores, Nociceptive Thresholds, and PK Parameters PainAssessment->DataAnalysis PK_Sampling->DataAnalysis Comparison Comparison of Analgesic Efficacy and Duration DataAnalysis->Comparison

Caption: Experimental workflow for validating this compound's analgesic effect.

References

A Head-to-Head Comparison of Levobupivacaine and Other Long-Acting Local Anesthetics

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of regional anesthesia, the quest for agents that balance potent analgesic effects with a favorable safety profile is paramount. This guide provides a comprehensive head-to-head comparison of levobupivacaine with other long-acting local anesthetics, primarily its parent compound, bupivacaine, and a close relative, ropivacaine. Drawing upon a wealth of experimental data, this analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy, toxicity, and underlying mechanisms of action.

Mechanism of Action: Blocking the Pain Pathway

Local anesthetics exert their effects by blocking the propagation of nerve impulses. This is primarily achieved through the inhibition of voltage-gated sodium channels in the neuronal cell membrane.[1][2][3] By binding to a specific site within the inner pore of the sodium channel, these drugs prevent the influx of sodium ions that is necessary for the depolarization and generation of an action potential.[1][3] This blockade is use-dependent, meaning it is more pronounced in nerves that are firing at a higher frequency, such as those transmitting pain signals.[4][5]

The following diagram illustrates the signaling pathway of local anesthetic action on a voltage-gated sodium channel.

LocalAnestheticMechanism cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel intracellular Intracellular Space Block Blockade of Na+ Influx extracellular Extracellular Space NerveImpulse Nerve Impulse (Pain Signal) Depolarization Depolarization NerveImpulse->Depolarization NaInflux Na+ Influx Depolarization->NaInflux ActionPotential Action Potential Propagation NaInflux->ActionPotential LocalAnesthetic Local Anesthetic (e.g., this compound) BindingSite Binding to Channel Pore LocalAnesthetic->BindingSite BindingSite->Na_channel NoAP No Action Potential Block->NoAP

Caption: Mechanism of local anesthetic action on voltage-gated sodium channels.

Comparative Efficacy: A Look at the Data

The clinical efficacy of this compound is often compared to that of bupivacaine and ropivacaine in various regional anesthetic procedures. While generally considered to have similar analgesic properties to bupivacaine, subtle differences have been observed in clinical trials.[6][7] Ropivacaine is generally considered to be less potent than bupivacaine.[8][9]

ParameterThis compoundBupivacaineRopivacaineSource
Relative Potency (vs. Bupivacaine) ~11~0.6-0.8[8][9][10]
Onset of Sensory Block Similar to BupivacaineVariableSimilar to Bupivacaine[11][12][13][14]
Duration of Sensory Block Similar to BupivacaineLongSlightly shorter than Bupivacaine[12][15][16]
Motor Block Less than BupivacainePronouncedLess than Bupivacaine[9][11][12][15]

The Critical Issue of Toxicity

A key differentiator among these long-acting local anesthetics lies in their toxicity profiles, particularly cardiotoxicity and central nervous system (CNS) toxicity. This compound, the pure S(-)-enantiomer of bupivacaine, was developed to provide a safer alternative to the racemic mixture of bupivacaine.[7][17] Ropivacaine is also a pure S(-)-enantiomer and is noted for its reduced toxicity compared to bupivacaine.[9][18]

Cardiotoxicity

Animal and human studies have consistently demonstrated that this compound and ropivacaine have a lower potential for cardiotoxicity than racemic bupivacaine.[19][20][21][22] This is attributed to their lower affinity for cardiac sodium channels.[23]

ParameterThis compoundBupivacaine (Racemic)RopivacaineSource
Cardiotoxicity Potency Ratio (B:L:R) 1.2 - 1.42.11[19]
Lethal Dose (in vivo, swine) Higher than BupivacaineLowestHigher than Bupivacaine[19]
Effect on QRS Interval Less pronounced than BupivacaineMost pronouncedLeast pronounced[19]
Reduction in Stroke Index Smaller reductionLarger reduction-[21][22]
Central Nervous System (CNS) Toxicity

The risk of CNS toxicity, which can manifest as symptoms like numbness, lightheadedness, and seizures, is also a critical consideration. Studies in volunteers have shown that ropivacaine is associated with fewer CNS symptoms and is better tolerated at higher doses compared to bupivacaine.[18][24] this compound also appears to have a better CNS safety profile than racemic bupivacaine.[21]

ParameterThis compoundBupivacaine (Racemic)RopivacaineSource
CNS Toxicity Lower than BupivacaineHighestLower than Bupivacaine[9][18][21][24]
Convulsive Dose Threshold Higher than BupivacaineLowestHigher than Bupivacaine[9]

Experimental Protocols: A Generalized Workflow for Evaluation

The evaluation of local anesthetics typically follows a structured experimental workflow, progressing from in vitro studies to in vivo animal models and finally to human clinical trials.

ExperimentalWorkflow cluster_preclinical Pre-clinical Evaluation cluster_clinical Clinical Trials InVitro In Vitro Studies (e.g., Patch Clamp) AnimalModels In Vivo Animal Models (Toxicity & Efficacy) InVitro->AnimalModels Pharmacokinetics Pharmacokinetic Profiling AnimalModels->Pharmacokinetics Phase1 Phase I (Healthy Volunteers, Safety) Pharmacokinetics->Phase1 Phase2 Phase II (Patients, Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Large-scale Comparison) Phase2->Phase3 Phase4 Phase IV (Post-marketing Surveillance) Phase3->Phase4

Caption: Generalized experimental workflow for local anesthetic evaluation.

Key Experimental Methodologies:
  • In Vitro Electrophysiology (Patch Clamp): This technique is crucial for studying the interaction of local anesthetics with specific ion channels, particularly voltage-gated sodium channels.[1] It allows for the determination of drug affinity and the mechanism of channel blockade at the molecular level.

  • In Vivo Animal Toxicity Studies: Animal models, such as swine or dogs, are used to assess the systemic toxicity of local anesthetics.[19][20] These studies typically involve the intravenous infusion of the drug to determine the dose at which cardiovascular and central nervous system toxicity occurs. Key parameters monitored include electrocardiogram (ECG) changes, blood pressure, and the onset of seizures.

  • Human Volunteer Studies: Randomized, double-blind studies in healthy volunteers are conducted to assess the tolerability and pharmacokinetic profile of the drugs.[21][24] This often involves intravenous infusion at sub-clinical doses to monitor for early signs of CNS and cardiovascular effects.

  • Randomized Clinical Trials: Large-scale clinical trials in patient populations are the gold standard for comparing the efficacy and safety of different local anesthetics for specific procedures like epidural analgesia during labor or for surgical anesthesia.[10][11][12] These trials measure outcomes such as pain scores, duration of analgesia, degree of motor blockade, and the incidence of side effects.

Conclusion

This compound and ropivacaine represent significant advancements in regional anesthesia, offering safety advantages over racemic bupivacaine, particularly concerning cardiotoxicity. While this compound provides a similar analgesic profile to bupivacaine with reduced toxicity, ropivacaine offers an even greater margin of safety, albeit with slightly lower potency. The choice of a specific long-acting local anesthetic should be guided by the clinical context, weighing the need for profound analgesia against the patient's risk profile. The continued investigation into the subtle differences between these agents will further refine their clinical application and contribute to the development of even safer and more effective local anesthetics.

References

Validating the Enantiomeric Purity of Levobupivacaine: A Comparative Guide to Chiral Chromatography Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereospecificity of drug molecules is a critical factor in their pharmacological and toxicological profiles. Levobupivacaine, the (S)-enantiomer of bupivacaine, is a widely used local anesthetic that exhibits a superior safety profile compared to its (R)-enantiomer, dextrobupivacaine, and the racemic mixture.[1][2][3] Consequently, ensuring the enantiomeric purity of this compound is a crucial step in drug development and quality control. This guide provides a comparative overview of chiral chromatography methods for validating the enantiomeric purity of this compound, supported by experimental data and detailed protocols.

Comparison of Chiral Chromatography Methods

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and robust method for the enantioseparation of bupivacaine.[1][4] The choice of CSP and mobile phase is critical for achieving optimal separation. Below is a comparison of different chiral HPLC methods reported in the literature.

Chiral Stationary Phase (CSP) Mobile Phase Flow Rate (mL/min) Detection Resolution (Rs) Key Advantages Reference
Chirex 3020n-hexane:dichloroethane:ethanol (82:9:9, v/v/v)1UV, CD, Polarimetric2.36Good resolution, multiple detection options[5]
Kromasil CHI-TBBNot specified3.0UV (270 nm)Not specifiedFast kinetics of mass transfer[6]
Chiral-AGPNot specifiedNot specifiedNot specifiedNot specifiedCoupled with achiral column for plasma samples[7]
Mucopolysaccharide (Chondroitin) as Chiral Mobile Phase Additive (HPTLC)acetonitrile:water:methanol (16:3:1, v:v:v) containing 0.25% chondroitinNot applicableDensitometryGoodAlternative to HPLC, validated for purity control[8]

Note: "Not specified" indicates that the specific parameter was not mentioned in the referenced abstract.

Alternative Methods for Enantiomeric Purity Assessment

While chiral HPLC is the gold standard, other techniques can also be employed for determining the enantiomeric purity of this compound.

  • Capillary Electrophoresis (CE): CE offers an alternative to HPLC, often utilizing chiral selectors added to the running buffer.[1][9][10] Cyclodextrins are commonly used chiral selectors for the enantioseparation of local anesthetics like bupivacaine.[1][9]

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This technique allows for the direct determination of enantiomeric purity using a chiral solvating agent, which induces chemical shift differences between the enantiomers.[11]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the chiral separation of bupivacaine enantiomers.

Method 1: Chiral HPLC using a Chirex 3020 Column[5]
  • Column: Chirex 3020 (250 mm x 4.6 mm)

  • Mobile Phase: A mixture of n-hexane, dichloroethane, and ethanol in a ratio of 82:9:9 (v/v/v).

  • Flow Rate: 1 mL/min.

  • Detection:

    • UV detector

    • Circular Dichroism (CD) detector

    • Polarimetric detector

  • Sample Preparation: Dissolve the bupivacaine sample in the mobile phase.

  • Expected Retention Times: Approximately 5.93 minutes for (R)-bupivacaine and 7.53 minutes for (S)-bupivacaine (this compound).

Method 2: High-Performance Thin-Layer Chromatography (HPTLC) with a Chiral Mobile Phase Additive[8]
  • Stationary Phase: HPTLC plates

  • Mobile Phase: Acetonitrile:water:methanol (16:3:1, v:v:v) containing 0.25% chondroitin as a chiral mobile phase additive.

  • Sample Application: Apply the sample as a spot on the HPTLC plate.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Detection: Densitometry.

  • Key Parameters to Optimize: Concentration of the chiral selector and temperature. The best resolution was reported at 20±2 °C.

Experimental Workflow for Chiral Chromatography Validation

The following diagram illustrates a typical workflow for validating the enantiomeric purity of this compound using chiral chromatography.

G cluster_0 Method Development & Optimization cluster_1 Sample Preparation cluster_2 Chromatographic Analysis cluster_3 Data Analysis & Validation CSP_Selection Select Chiral Stationary Phase (CSP) MP_Optimization Optimize Mobile Phase Composition CSP_Selection->MP_Optimization Detection_Setup Set Up Detection Method (UV, CD, etc.) MP_Optimization->Detection_Setup Injection Inject Samples onto the Column Detection_Setup->Injection Standard_Prep Prepare this compound and Dextrobupivacaine Standards Standard_Prep->Injection Sample_Prep Prepare Test Sample Sample_Prep->Injection Data_Acquisition Acquire Chromatographic Data Injection->Data_Acquisition Peak_Integration Integrate and Identify Peaks Data_Acquisition->Peak_Integration Purity_Calculation Calculate Enantiomeric Purity (%ee) Peak_Integration->Purity_Calculation Validation_Parameters Assess Validation Parameters (Specificity, Linearity, Accuracy, Precision) Purity_Calculation->Validation_Parameters

Caption: Workflow for Chiral Chromatography Validation.

Logical Relationship of Key Validation Parameters

The successful validation of a chiral chromatography method relies on the interplay of several key parameters. The following diagram illustrates these relationships.

G Method_Validation Method Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness System_Suitability System Suitability Method_Validation->System_Suitability Resolution Resolution (Rs) System_Suitability->Resolution Tailing_Factor Tailing Factor System_Suitability->Tailing_Factor Repeatability Repeatability System_Suitability->Repeatability

Caption: Key Parameters in Chiral Method Validation.

This guide provides a foundational understanding of the techniques available for validating the enantiomeric purity of this compound. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For regulatory submissions, it is imperative to follow the guidelines provided by relevant authorities such as the ICH and USP.[12][13]

References

Safety Operating Guide

Proper Disposal of Levobupivacaine in a Laboratory Setting: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of levobupivacaine, a potent local anesthetic, is a critical component of laboratory safety and environmental responsibility. Improper disposal can pose significant risks to human health and aquatic ecosystems. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste in a research environment, ensuring compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

  • Prevent Inhalation: Avoid inhaling dust or aerosols. Handle in a well-ventilated area or under a chemical fume hood.

  • Spill Management: In the event of a spill, absorb the material with an inert substance and place it in a designated hazardous waste container. Do not allow spills to enter drains or waterways.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies. In the United States, these primarily include the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2] It is crucial to adhere to all federal, state, and local regulations governing hazardous waste disposal.[1][3] Chemical waste generators are responsible for determining if a substance is classified as hazardous waste.[3]

Quantitative Data Summary

Hazard ClassificationDescriptionGHS CodeSource
Acute Toxicity, Oral Fatal if swallowedH300PubChem
Acute Toxicity, Dermal Fatal in contact with skinH310PubChem
Acute Toxicity, Inhalation Fatal if inhaledH330PubChem
Hazardous to the Aquatic Environment, Long-term Hazard Harmful to aquatic life with long lasting effectsH412AstraZeneca SDS

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including pure compound, solutions, contaminated labware (e.g., vials, syringes, pipette tips), and contaminated PPE.
  • Segregate this compound waste from non-hazardous waste at the point of generation. Do not mix with general laboratory trash.

2. Waste Collection and Containment:

  • Solid Waste: Collect solid this compound waste (e.g., powder, contaminated wipes) in a designated, leak-proof, and clearly labeled hazardous waste container.
  • Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and sealed hazardous waste container. Do not pour this compound solutions down the drain.[4][5]
  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled for hazardous pharmaceutical waste.

3. Labeling:

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.

4. Storage:

  • Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
  • Ensure that incompatible waste types are stored separately to prevent chemical reactions.

5. Disposal Request and Pickup:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
  • Follow all institutional procedures for waste manifest documentation.

6. Final Disposal Method:

  • This compound waste must be disposed of through a licensed hazardous waste disposal company.[6]
  • The recommended method of disposal is incineration at an approved and permitted facility.[4] This ensures the complete destruction of the active pharmaceutical ingredient.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedures, the following diagrams illustrate the key decision points and workflow.

Levobupivacaine_Disposal_Workflow cluster_prep Preparation & Handling cluster_segregation Segregation & Containment cluster_disposal Storage & Disposal start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) waste_type Identify Waste Type ppe->waste_type sds->ppe solid_waste Solid Waste (e.g., powder, contaminated wipes) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles, syringes) waste_type->sharps_waste Sharps solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Puncture-Resistant Sharps Container sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact incineration Dispose via Licensed Vendor (Incineration) ehs_contact->incineration Levobupivacaine_Decision_Tree cluster_hazardous Hazardous Waste Stream cluster_non_hazardous Non-Hazardous Waste Stream q1 Is the waste contaminated with this compound? segregate Segregate as Hazardous Pharmaceutical Waste q1->segregate Yes general_waste Dispose of according to standard laboratory procedures for non-hazardous waste. q1->general_waste No improper_disposal Improper Disposal Actions (DO NOT DO) label_container Label Container Clearly ('Hazardous Waste - this compound') segregate->label_container store_securely Store in Secure Satellite Accumulation Area label_container->store_securely contact_ehs Arrange Pickup with Environmental Health & Safety (EHS) store_securely->contact_ehs drain Pour down the drain improper_disposal->drain trash Mix with general trash improper_disposal->trash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levobupivacaine
Reactant of Route 2
Reactant of Route 2
Levobupivacaine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。